2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO3/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRXNDLMZZAOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400720 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95752-86-6 | |
| Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formylbenzeneboronic acid, neopentyl glycol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 95752-86-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, with the Chemical Abstracts Service (CAS) registry number 95752-86-6 , is a versatile bifunctional organic compound.[1][2] It incorporates an aldehyde group and a neopentyl glycol-protected boronic acid ester. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. The boronic acid ester moiety serves as a precursor for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The aldehyde group provides a reactive site for a wide range of chemical transformations, including nucleophilic additions, condensations, and reductive aminations.
This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in drug discovery and development.
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 95752-86-6 | [1][2] |
| Molecular Formula | C₁₂H₁₅BO₃ | [1] |
| Molecular Weight | 218.06 g/mol | [1] |
| Appearance | White powder |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (downfield shift, typically around 10 ppm), the methylene protons of the neopentyl glycol group, and the methyl protons of the neopentyl glycol group.
-
¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon of the aldehyde, the aromatic carbons, the carbon attached to boron, and the carbons of the neopentyl glycol protecting group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group (typically around 1700 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic portions, and B-O stretching bands.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of 2-formylphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol).
General Synthesis Pathway
The logical synthetic route proceeds via the formation of 2-formylphenylboronic acid, followed by esterification with neopentyl glycol to protect the boronic acid functionality.
Caption: General synthesis pathway for the target compound.
Illustrative Experimental Protocol: Protection of 2-Formylphenylboronic Acid
This protocol is a generalized procedure based on standard methods for the protection of boronic acids.
Materials:
-
2-Formylphenylboronic acid
-
Neopentyl glycol (1.1 equivalents)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stir bar, add 2-formylphenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).
-
Add a sufficient volume of anhydrous toluene to dissolve the reactants upon heating.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Expected Yield: Yields for this type of reaction are typically moderate to high, but will depend on the specific reaction conditions and purity of the starting materials.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable building block due to its orthogonal reactivity. The aldehyde can undergo various transformations while the boronic acid ester remains protected, and vice versa. Its primary application lies in its use as a coupling partner in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. The neopentyl glycol ester of the target compound offers good stability and reactivity in these transformations.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl/vinyl halide/triflate (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 3 mol%), and base (2.0 eq).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl or vinyl benzaldehyde derivative.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ |
| Solvent | Toluene, Dioxane, DMF, THF, often with water |
| Temperature | 80 - 110 °C |
| Reaction Time | 2 - 24 hours |
Role in Drug Discovery
The biaryl and vinyl aldehyde scaffolds accessible through reactions with this compound are prevalent in many biologically active molecules and approved drugs. The ability to rapidly synthesize libraries of these compounds using the Suzuki-Miyaura coupling makes this compound a valuable tool in medicinal chemistry for structure-activity relationship (SAR) studies. The resulting aldehyde can be further functionalized to introduce pharmacophores or modulate the physicochemical properties of the molecule.
Conclusion
This compound is a key synthetic intermediate that offers researchers and drug development professionals a reliable and versatile platform for the construction of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the reactivity of the aldehyde group, allows for the efficient synthesis of diverse chemical entities with potential therapeutic applications. The experimental protocols outlined in this guide provide a foundation for the practical application of this valuable reagent in the laboratory. As with any chemical process, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary for specific substrates.
References
Technical Guide: Physical Properties of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a member of the boronic ester family, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzaldehyde moiety linked to a neopentyl glycol-protected boronic acid, makes it a potential building block for the creation of more complex molecules. This technical guide provides a summary of the available physical properties of this compound, outlines representative experimental protocols for the characterization of related compounds, and presents a visualization of its chemical structure.
Core Physical Properties
Quantitative data for several key physical properties of this compound are not widely reported in publicly available literature. The table below summarizes the known information.
| Property | Value | Source |
| CAS Number | 95752-86-6 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₅BO₃ | [2] |
| Molecular Weight | 218.06 g/mol | [2][4] |
| Appearance | White powder or solid | [1][5] |
| Purity | 98-99% | [5] |
| Storage Temperature | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Density | Information not available | |
| Solubility | Information not available |
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Representative Experimental Protocols
Due to the limited availability of specific experimental data for this compound, the following sections describe general methodologies for determining key physical properties of related boronic esters. These protocols can be adapted by researchers for the characterization of the title compound.
Workflow for Physical Property Determination
Caption: General workflow for the determination of physical properties of a synthesized compound.
Melting Point Determination
The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/minute) to determine an approximate melting range.
-
The measurement is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Solubility Determination
Solubility is a fundamental physical property that influences a compound's applications, particularly in drug development and process chemistry.
Methodology (Isothermal Method):
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are chosen.
-
Sample Preparation: A known excess amount of the solid compound is added to a measured volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully removed.
-
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. This compound , 98% , 95752-86-6 - CookeChem [cookechem.com]
- 3. 95752-86-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 95752-86-6 [sigmaaldrich.com]
- 5. (2-FORMYLPHENYL)BORONIC ACID NEOPENTYL GLYCOL ESTER, CasNo.95752-86-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Formylphenylboronic Acid Neopentyl Glycol Ester
This technical guide provides a comprehensive overview of 2-formylphenylboronic acid neopentyl glycol ester, a versatile building block in organic synthesis and medicinal chemistry. The document details its chemical structure, properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura coupling and the formation of dynamic hydrogels. Experimental protocols and mechanistic diagrams are provided to support researchers in their practical applications of this compound.
Chemical Structure and Properties
2-Formylphenylboronic acid neopentyl glycol ester, with the CAS number 95752-86-6, is a white powder. It is an organoboron compound featuring a phenylboronic acid protected as a neopentyl glycol ester and substituted with a formyl group at the ortho position. This bifunctional nature makes it a valuable reagent in various chemical transformations.
Table 1: Physicochemical Properties of 2-Formylphenylboronic Acid Neopentyl Glycol Ester
| Property | Value | Source/Comment |
| CAS Number | 95752-86-6 | [1][2] |
| Molecular Formula | C₁₂H₁₅BO₃ | [3] |
| Molecular Weight | 218.06 g/mol | [2][3] |
| IUPAC Name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | [3][4] |
| Appearance | White powder | [1] |
| Purity | ≥98% | [2] |
| Melting Point | Not available | Data not found in the searched literature. |
| Boiling Point | Not available | Data not found in the searched literature. |
| Solubility | Not available | Data not found in the searched literature. |
| Hazard Codes | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Synthesis
The synthesis of 2-formylphenylboronic acid neopentyl glycol ester is typically achieved through the esterification of 2-formylphenylboronic acid with neopentyl glycol. This reaction is a condensation reaction that involves the removal of water to drive the equilibrium towards the product. A common method employs a Dean-Stark apparatus to azeotropically remove water.
Experimental Protocol: Synthesis of 2-Formylphenylboronic Acid Neopentyl Glycol Ester
This protocol is adapted from a similar procedure for the synthesis of neopentyl 3,4-dichlorophenylboronic ester[5].
Materials:
-
2-Formylphenylboronic acid
-
Neopentyl glycol (1.1 equivalents)
-
Toluene
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-formylphenylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).
-
Add toluene to the flask to create a suspension.
-
Fit the flask with a Dean-Stark trap and a reflux condenser. Fill the Dean-Stark trap with toluene.
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 1.5-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a separatory funnel and wash with deionized water (4 x volume of organic layer) to remove any unreacted neopentyl glycol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
References
- 1. compoundchem.com [compoundchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound , 98% , 95752-86-6 - CookeChem [cookechem.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | C12H15BO3 | CID 4197234 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a compound of interest in organic synthesis and medicinal chemistry.
Chemical Identity and Formula
This compound is an organic compound with the empirical formula C₁₂H₁₅BO₃.[1][2] This formula indicates that a single molecule of the compound is composed of 12 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 3 oxygen atoms.
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights of the elements present in this compound are provided in the table below.
| Element (Symbol) | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 12 | 12.011[3][4][5] | 144.132 |
| Hydrogen (H) | 15 | 1.008[6][7][8][9] | 15.120 |
| Boron (B) | 1 | 10.81[10][11][12][13] | 10.81 |
| Oxygen (O) | 3 | 15.999[14][15][16][17] | 47.997 |
| Total | 218.059 |
Based on the summation of the atomic weights, the calculated molecular weight of this compound is 218.06 g/mol .[1][2]
Logical Relationship for Molecular Weight Calculation
The following diagram illustrates the straightforward relationship between the elemental composition and the final molecular weight.
Caption: Workflow for calculating molecular weight.
References
- 1. This compound , 98% , 95752-86-6 - CookeChem [cookechem.com]
- 2. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | C12H15BO3 | CID 4197234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. Boron - Wikipedia [en.wikipedia.org]
- 12. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. (b) The atomic weight of boron is reported as 10.81, yet - Brown 14th Edition Ch 2 Problem 33b [pearson.com]
- 14. princeton.edu [princeton.edu]
- 15. Oxygen - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical guide provides a comprehensive overview of the safety, handling, and available technical data for 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may be handling this compound.
Chemical Identity and Physical Properties
This compound is an organic compound that belongs to the family of organoboron compounds, specifically a boronic acid ester.[1] These compounds are widely used as versatile building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds.[2][3] The neopentyl glycol protecting group on the boronic acid provides stability.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 95752-86-6 | [1][4] |
| Molecular Formula | C12H15BO3 | [4][5] |
| Molecular Weight | 218.06 g/mol | [4][5] |
| MDL Number | MFCD04039025 | [4] |
Safety and Hazard Information
A specific Safety Data Sheet (SDS) for this compound is not available in the provided search results. Therefore, the following safety information is based on the well-documented hazards of benzaldehyde, a structurally related compound, and general precautions for handling boronic acid derivatives.
2.1. GHS Hazard Classification (Inferred from Benzaldehyde)
The hazard classification for benzaldehyde is as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[7][8]
-
Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[7]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[7][9]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7][9]
-
Reproductive Toxicity (Category 1B), H360: May damage fertility or the unborn child.
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.
-
Hazardous to the aquatic environment, long-term hazard (Category 2), H411: Toxic to aquatic life with long lasting effects.[7]
-
Combustible Liquid (Category 4), H227.
Hazard Pictograms (Inferred):
-
Health Hazard
-
Irritant
-
Environmental Hazard
2.2. Precautionary Statements
Based on the hazards of benzaldehyde, the following precautionary statements should be observed:
-
Prevention:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Avoid breathing mist or vapors.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Avoid release to the environment.
-
Wear protective gloves, protective clothing, eye protection, and face protection.[7][9]
-
-
Response:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7][8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
-
Storage:
-
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[8]
-
Experimental Protocols and Handling
3.1. General Handling Workflow
Given the lack of specific data, a cautious approach is mandatory. The following workflow is recommended:
Caption: General workflow for handling chemicals with unknown specific hazards.
3.2. Use in Organic Synthesis
This compound is a valuable intermediate in organic synthesis, likely for creating more complex molecules through reactions such as Suzuki-Miyaura coupling, where the boronic ester functional group is key.
A general experimental workflow for its use in a cross-coupling reaction would be as follows:
Caption: General workflow for a cross-coupling reaction.
Toxicological and Ecological Information
4.1. Toxicological Information (Inferred from Benzaldehyde)
-
Acute Toxicity: Harmful if swallowed or inhaled.[7]
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not classifiable as to its carcinogenicity.[12]
-
Reproductive Toxicity: May damage fertility or the unborn child.
4.2. Ecological Information (Inferred from Benzaldehyde)
-
Toxic to aquatic life with long-lasting effects.[7]
-
Discharge into the environment must be avoided.[8]
First Aid Measures (Inferred from Benzaldehyde)
-
General Advice: If you feel unwell, seek medical advice. Show the safety data sheet to the doctor in attendance.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7][9]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
Self-Protection of the First Aider: Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves.[7][9]
Fire-Fighting and Accidental Release Measures
6.1. Fire-Fighting Measures (Inferred from Benzaldehyde)
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Specific Hazards: Combustible liquid. Vapors are heavier than air and may spread along floors.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
6.2. Accidental Release Measures (Inferred from Benzaldehyde)
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[7]
-
Environmental Precautions: Do not let product enter drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[7]
This guide is based on the best available information from analogous compounds. It is crucial to handle this compound with the utmost care, assuming it possesses all the hazards of benzaldehyde until specific data becomes available. Always consult with your institution's safety officer for guidance on handling unfamiliar chemicals.
References
- 1. 95752-86-6|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound , 98% , 95752-86-6 - CookeChem [cookechem.com]
- 5. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | C12H15BO3 | CID 4197234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:128376-65-8 | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde | Chemsrc [chemsrc.com]
- 7. fishersci.be [fishersci.be]
- 8. kasturiaromatics.com [kasturiaromatics.com]
- 9. fishersci.fr [fishersci.fr]
- 10. carlroth.com [carlroth.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. cdnisotopes.com [cdnisotopes.com]
Spectroscopic and Synthetic Profile of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A Technical Guide
Introduction: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, also known as 2-formylphenylboronic acid neopentyl glycol ester, is a bifunctional organic compound of significant interest in synthetic chemistry. It incorporates a reactive aldehyde group and a stable boronic acid ester, making it a valuable building block in the synthesis of complex organic molecules, particularly through cross-coupling reactions. This technical guide provides a summary of its spectroscopic properties and a general methodology for its synthesis and characterization, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties
Basic physicochemical data for this compound is summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅BO₃ | [1] |
| Molecular Weight | 218.06 g/mol | [1] |
| CAS Number | 95752-86-6 |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables present predicted data based on the analysis of its structural analogues and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Predicted): The expected proton NMR spectrum in a solvent like CDCl₃ would show characteristic signals for the aromatic protons of the benzaldehyde moiety, the aldehyde proton, and the protons of the neopentyl glycol backbone.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.2 | s | 1H | Aldehyde (-CHO) |
| ~7.9 | d | 1H | Aromatic H (ortho to -CHO) |
| ~7.6 | t | 1H | Aromatic H |
| ~7.5 | t | 1H | Aromatic H |
| ~7.8 | d | 1H | Aromatic H (ortho to boronate ester) |
| ~3.8 | s | 4H | Methylene (-OCH₂) of neopentyl glycol |
| ~1.0 | s | 6H | Methyl (-CH₃) of neopentyl glycol |
¹³C-NMR (Predicted): The carbon NMR spectrum is expected to show a highly deshielded signal for the aldehyde carbonyl carbon, distinct signals for the aromatic carbons, and signals corresponding to the neopentyl glycol portion of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~192 | Aldehyde Carbonyl (C=O) |
| ~135-140 | Aromatic C (ipso- to boronate ester) |
| ~134 | Aromatic C |
| ~131 | Aromatic C |
| ~130 | Aromatic C |
| ~128 | Aromatic C |
| ~127 | Aromatic C (ipso- to -CHO) |
| ~72 | Methylene Carbon (-OCH₂) of neopentyl glycol |
| ~32 | Quaternary Carbon (-C(CH₃)₂) of neopentyl glycol |
| ~22 | Methyl Carbon (-CH₃) of neopentyl glycol |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2960 | Medium-Strong | C-H stretch (aliphatic) |
| ~2870 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1100 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry analysis would be expected to show the molecular ion peak corresponding to the compound's molecular weight.
| m/z | Interpretation |
| 218.11 | [M]⁺, Molecular ion peak for C₁₂H₁₅BO₃ |
Experimental Protocols
A general procedure for the synthesis of this compound involves the esterification of 2-formylphenylboronic acid with neopentyl glycol.
Synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-formylphenylboronic acid (1 equivalent) and neopentyl glycol (1.1 equivalents) in a suitable azeotropic solvent such as toluene.
-
Esterification: Heat the reaction mixture to reflux. The water formed during the esterification is removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Characterization: The purified product should be characterized by standard spectroscopic methods (NMR, IR, and MS) to confirm its identity and purity. The obtained data should be compared with the expected values.
Visualized Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of the title compound.
Caption: General workflow for the synthesis of the title compound.
Caption: Workflow for the spectroscopic characterization of the final product.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. Due to the limited availability of a complete, experimentally verified ¹H NMR spectrum for this specific ortho-isomer in publicly accessible literature, this guide presents an educated estimation of the spectral data based on the analysis of its constituent chemical moieties and data from structurally similar compounds, such as the para-substituted analog. This guide is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Molecular Structure and Expected ¹H NMR Spectral Features
This compound is an organic compound featuring a benzaldehyde core substituted at the C2 position with a neopentyl glycol-protected boronic acid. This unique structural arrangement gives rise to a distinct ¹H NMR spectrum.
The key proton environments that are expected to produce signals in the ¹H NMR spectrum are:
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically deshielded by the electronegative oxygen atom.
-
Aromatic Protons (Phenyl Ring): A complex multiplet pattern in the aromatic region, with distinct signals for the four protons on the disubstituted benzene ring. The ortho, meta, and para relationships to the two different substituents will influence their chemical shifts and coupling patterns.
-
Dioxaborinane Ring Protons (-OCH₂- and -C(CH₃)₂-): Signals corresponding to the methylene protons of the neopentyl glycol moiety and the gem-dimethyl protons.
Estimated ¹H NMR Spectral Data
The following table summarizes the estimated ¹H NMR spectral data for this compound. These values are predicted based on known chemical shift ranges for similar functional groups and data from analogous compounds. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.
| Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde H | 10.0 - 10.5 | s | - | 1H |
| Aromatic H | 7.8 - 8.0 | m | - | 1H |
| Aromatic H | 7.4 - 7.7 | m | - | 3H |
| Methylene H (-OCH₂-) | 3.8 - 4.0 | s | - | 4H |
| Methyl H (-C(CH₃)₂) | 1.0 - 1.2 | s | - | 6H |
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed, generalized methodology for acquiring the ¹H NMR spectrum of an arylboronate ester like this compound.
3.1. Materials and Equipment
-
Sample: this compound (5-10 mg)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.5-0.7 mL)
-
Internal Standard: Tetramethylsilane (TMS) (0 ppm)
-
NMR Tube: 5 mm diameter, high-precision
-
NMR Spectrometer: 400 MHz or higher frequency spectrometer
3.2. Sample Preparation
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Securely cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Ensure the solution is clear and free of any particulate matter.
3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak.
-
Set the appropriate acquisition parameters, including:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (can be increased for dilute samples)
-
-
Acquire the free induction decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the chemical shifts, coupling constants, and multiplicities.
Visualizations
The following diagrams, generated using the DOT language, illustrate the molecular structure and the logical relationships for interpreting the ¹H NMR spectrum.
Caption: Molecular structure of this compound.
Stability and Storage of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a key building block in organic synthesis. Understanding the stability profile of this reagent is crucial for ensuring its integrity, maximizing reaction yields, and maintaining safety in the laboratory.
Core Concepts: Intrinsic Stability of Neopentyl Glycol Boronic Esters
This compound belongs to the class of arylboronic acid esters, specifically a neopentyl glycol ester. The neopentyl glycol protecting group plays a pivotal role in conferring significant stability to the boronic acid moiety. Six-membered ring boronic esters, such as this one, are generally found to be thermodynamically more stable than their five-membered counterparts (e.g., pinacol esters)[1][2]. This enhanced stability is attributed to factors like reduced ring strain and steric hindrance around the boron atom, which protects it from premature hydrolysis and other degradation reactions.
Aryl boronic esters with a 1,1,2,2-tetraethylethylene glycol protecting group have demonstrated high stability on silica gel, a common medium for purification, which can be challenging for other boronic acid derivatives[3]. While this specific protecting group is different, the principle of steric shielding enhancing stability is transferable.
Factors Influencing Stability
Several environmental factors can influence the stability of this compound. These factors can lead to degradation, primarily through hydrolysis of the boronic ester and oxidation or other reactions of the benzaldehyde functional group.
Summarized Stability and Storage Data
Table 1: Qualitative Stability Profile
| Condition | Stability | Notes |
| Moisture/Humidity | Moderately Stable | The neopentyl glycol ester offers good protection against hydrolysis compared to free boronic acids. However, prolonged exposure to moisture should be avoided to prevent slow hydrolysis to 2-formylphenylboronic acid. |
| Air/Oxygen | Moderately Stable | The benzaldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light over time.[4][5][6] |
| Light | Sensitive | Benzaldehyde and its derivatives can be light-sensitive, potentially leading to oxidation and, in some cases, degradation to benzene.[7] Protection from light is crucial. |
| Temperature | Stable at Recommended Temperatures | Elevated temperatures can accelerate both hydrolysis and oxidation. |
| pH | Stable in Neutral Conditions | Stability is pH-dependent. Both acidic and basic conditions can promote hydrolysis of the boronic ester.[8] |
| Silica Gel | Generally Stable | Aryl boronic esters with bulky diol protecting groups have shown good stability on silica gel during chromatography.[3] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified by the supplier. Some suppliers recommend cold-chain transportation.[9][10] | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[11] | To prevent oxidation of the aldehyde functionality. |
| Container | Tightly sealed, opaque or amber glass container. | To protect from moisture, air, and light. |
| Handling | Handle in a well-ventilated area, avoiding inhalation of dust or vapors. Use appropriate personal protective equipment (gloves, safety glasses).[12][13] | To ensure personnel safety. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases, alkali metals.[14] | To prevent vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
The primary degradation pathways for this compound involve the two functional groups present in the molecule: the boronic ester and the aldehyde.
-
Hydrolysis of the Boronic Ester: In the presence of water, the dioxaborinane ring can hydrolyze to yield 2-formylphenylboronic acid and neopentyl glycol. This process is reversible and can be influenced by pH.
-
Oxidation of the Aldehyde: The benzaldehyde group is prone to oxidation, particularly in the presence of atmospheric oxygen, to form the corresponding benzoic acid derivative, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid. This process can be accelerated by light and heat.[4][5][6]
-
Photodegradation: Benzaldehyde itself has been shown to degrade to benzene upon exposure to light, especially in the presence of factors that can generate hydroxyl radicals.[7] While the extent of this pathway for the title compound is unknown, it highlights the importance of protecting it from light.
Experimental Protocols: General Stability Assessment
While a specific, validated stability-indicating method for this compound is not published, a general protocol to assess its stability can be designed.
Objective: To evaluate the stability of the compound under various stress conditions (e.g., elevated temperature, humidity, light exposure).
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the compound from a single, homogenous batch.
-
Stress Conditions:
-
Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) in a calibrated oven.
-
Humidity Stress: Store samples in a humidity chamber at a controlled temperature and relative humidity (e.g., 25°C/75% RH).
-
Photostability: Expose samples to a controlled light source (e.g., xenon lamp) according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis:
-
Primary Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection should be developed and validated. This method should be able to separate the parent compound from its potential degradation products (e.g., 2-formylphenylboronic acid, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid).
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity at each time point.
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to identify the mass of any new peaks that appear, aiding in the identification of degradation products.
-
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point and calculate the percentage of degradation. Identify and, if possible, quantify the major degradation products.
Conclusion
This compound is a relatively stable arylboronic acid derivative due to the neopentyl glycol protecting group. However, its stability is not absolute and is influenced by environmental factors, particularly moisture, air, and light. Proper storage and handling, including refrigeration, storage under an inert atmosphere, and protection from light, are essential to maintain its quality and ensure reliable results in synthetic applications. For critical applications, it is recommended to assess the purity of the material before use, especially if it has been stored for an extended period or under suboptimal conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 95752-86-6|this compound|BLD Pharm [bldpharm.com]
- 10. chemimpex.com [chemimpex.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.be [fishersci.be]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. kasturiaromatics.com [kasturiaromatics.com]
A Technical Guide to the Solubility of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a key building block in organic synthesis. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a framework for understanding its expected solubility profile and outlines detailed experimental protocols for its determination. The guide is intended to equip researchers with the necessary information to effectively utilize this compound in various solvent systems.
Introduction
This compound belongs to the family of boronic acid esters, which are widely used in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The solubility of this reagent is a critical parameter for reaction optimization, purification, and formulation. Boronic acid esters, such as the neopentyl glycol ester , are generally more stable and exhibit better solubility in organic solvents compared to their corresponding boronic acids, which can dehydrate to form less soluble boroxines.[1][2] Understanding the factors that govern the solubility of this compound is essential for its practical application.
Predicted Solubility Profile
While specific quantitative data is not available, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and the known behavior of similar organic molecules.[3] The presence of both a polar benzaldehyde group and a relatively non-polar dioxaborinane ring suggests a degree of solubility in a range of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Non-polar | Hexane, Cyclohexane | Low | The polar aldehyde and boronate ester groups limit solubility in highly non-polar solvents. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. Phenylboronic acid esters show good solubility in chloroform.[2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are effective solvents for many organic compounds, including phenylboronic acids.[2] |
| Ketones | Acetone, 3-Pentanone | Moderate to High | Ketones are polar aprotic solvents capable of dissolving a wide range of organic compounds. Phenylboronic acid has high solubility in ketones.[2] |
| Esters | Ethyl acetate | Moderate | The polarity is suitable for dissolving compounds with mixed polarity characteristics. |
| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with aromatic solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly effective at dissolving a broad spectrum of organic compounds. |
| Alcohols | Methanol, Ethanol | Moderate | The potential for hydrogen bonding with the aldehyde oxygen may enhance solubility, but the overall non-polar character could limit it. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols for commonly used techniques.
Gravimetric Method (Shake-Flask)
This is a traditional and reliable method for determining equilibrium solubility.[3]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.
-
Sampling: Carefully withdraw a known volume of the saturated supernatant.
-
Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or a stream of inert gas.
-
Quantification: Weigh the remaining solid residue.
-
Calculation: Calculate the solubility in terms of g/L or mol/L.
Caption: Gravimetric method workflow.
Dynamic (Synthetic) Method
This method involves observing the dissolution of a solid upon controlled heating.[1][4]
Methodology:
-
Sample Preparation: Prepare a biphasic sample of the solute and solvent with a precisely known composition in a sealed vessel.
-
Heating and Stirring: Heat the mixture at a constant, slow rate while stirring vigorously.
-
Equilibrium Point Detection: The temperature at which the last solid particles disappear (the solution becomes clear) is recorded as the equilibrium temperature for that specific composition. This can be detected visually or instrumentally by measuring light transmission (disappearance of turbidity).[1][2]
-
Data Collection: Repeat the procedure for several different compositions to generate a solubility curve as a function of temperature.
Caption: Dynamic method workflow.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a high-throughput method for determining solubility, especially for drug discovery applications.[5]
Methodology:
-
Calibration: Prepare a series of standard solutions of the compound at known concentrations and generate a calibration curve by plotting HPLC peak area against concentration.
-
Sample Preparation: Prepare a saturated solution using the shake-flask method (Steps 1-3 in 3.1).
-
Dilution: Dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Factors Influencing Solubility
The solubility of this compound is governed by several interrelated factors.
Caption: Factors influencing solubility.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3]
-
Polarity: The "like dissolves like" principle is paramount. The mixed polarity of the target molecule suggests that solvents of intermediate polarity will be most effective.[3]
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[3]
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute must be overcome by the energy of solvation. A higher melting point often correlates with lower solubility.
Conclusion
References
Methodological & Application
Synthesis of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a key intermediate in modern organic synthesis. This compound serves as a stable and versatile building block for the introduction of a 2-formylphenyl group in the construction of complex organic molecules, particularly in the pharmaceutical and materials science sectors. The neopentyl glycol protecting group enhances the stability of the boronic acid, facilitating its use in a variety of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
Application Notes
This compound, also known as 2-formylphenylboronic acid neopentyl glycol ester, is a valuable reagent in organic synthesis. The presence of both a reactive aldehyde and a boronic ester functionality on the same aromatic ring makes it a bifunctional building block for the construction of diverse molecular architectures.
Key Applications:
-
Suzuki-Miyaura Cross-Coupling Reactions: The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of carbon-carbon bonds between the 2-formylphenyl group and various sp2-hybridized carbon atoms of aryl, vinyl, or heteroaryl halides and triflates. This methodology is a cornerstone in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.[2] The neopentyl ester of the boronic acid offers improved stability compared to the free boronic acid, preventing premature decomposition and boroxine formation.[1]
-
Drug Discovery and Medicinal Chemistry: The 2-formylphenyl moiety is a precursor to a wide range of functional groups. The aldehyde can be readily converted into alcohols, amines, imines, and various heterocyclic systems. This versatility makes this compound a valuable intermediate in the synthesis of novel drug candidates. For instance, it can be utilized in the construction of quinoline derivatives, a class of compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[3]
-
Materials Science: The rigid structure and reactive handles of this compound make it a suitable building block for the synthesis of advanced materials. Its incorporation into polymers can introduce specific functionalities for applications in sensors, organic light-emitting diodes (OLEDs), and other electronic devices. The ability to participate in cross-coupling reactions allows for the precise construction of conjugated systems with tailored electronic and photophysical properties.
-
Fluorescent Probes: Analogous to its pinacol ester counterpart, this building block can be used in the development of fluorescent probes for biological imaging.[4] The aldehyde group can be derivatized with fluorogenic reporters, and the boronic ester can be used to anchor the probe to specific biomolecules or cellular structures.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the esterification of 2-formylphenylboronic acid with neopentyl glycol. This method protects the boronic acid moiety, increasing its stability for subsequent reactions.
Materials:
-
2-Formylphenylboronic acid
-
Neopentyl glycol (2,2-dimethylpropane-1,3-diol)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Pentane or Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas supply
-
Standard glassware for filtration and solvent removal
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-formylphenylboronic acid (1.0 equivalent).
-
Add neopentyl glycol (1.0 equivalent) and anhydrous magnesium sulfate (1.5 equivalents).
-
Flush the flask with an inert gas (Argon or Nitrogen).
-
Add anhydrous diethyl ether or THF as the solvent. The volume should be sufficient to create a stirrable suspension.
-
Stir the suspension at room temperature under an inert atmosphere for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate. Wash the solid residue with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as an oil or a solid. For further purification, dissolve the crude material in a minimal amount of a non-polar solvent like pentane or a mixture of hexane and ethyl acetate.
-
Wash the organic solution with water to remove any unreacted neopentyl glycol.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound. The product is typically a white to off-white solid.[5]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of this compound.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₅BO₃ | [6] |
| Molecular Weight | 218.06 g/mol | [6] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥98% | [6] |
| Melting Point | Not specified | |
| Boiling Point | 355.6 °C at 760 mmHg (Predicted) |
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | ~10.2 (s, 1H, -CHO), 7.9-7.4 (m, 4H, Ar-H), 3.8 (s, 4H, -O-CH₂-), 1.0 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR | ~193 (-CHO), ~140-128 (Ar-C), ~72 (-O-CH₂-), ~32 (-C(CH₃)₂), ~22 (-C(CH₃)₂) |
Note: The predicted NMR data is based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.
Signaling Pathways and Logical Relationships
The primary utility of this compound is in the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this reaction is a well-established pathway in organometallic chemistry.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. (2-FORMYLPHENYL)BORONIC ACID NEOPENTYL GLYCOL ESTER, CasNo.95752-86-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. This compound , 98% , 95752-86-6 - CookeChem [cookechem.com]
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl-2-carbaldehydes. This versatile building block is particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures.[1] The neopentyl glycol ester functionality offers enhanced stability compared to the corresponding boronic acid, reducing side reactions such as protodeboronation and homocoupling.[2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate. The use of this compound as the organoboron partner allows for the direct introduction of a formyl group at the 2-position of a biaryl system, a key synthon for a wide array of subsequent chemical transformations.
The neopentyl glycol boronic ester protecting group imparts several advantages, including improved air and moisture stability, which simplifies handling and storage.[2] Furthermore, boronic esters can exhibit different reactivity profiles compared to boronic acids, sometimes leading to higher yields and cleaner reactions.[2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
Below are detailed protocols for a general Suzuki-Miyaura coupling reaction using this compound. The specific conditions may require optimization depending on the nature of the aryl halide.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassing equipment (e.g., nitrogen or argon line)
-
Standard laboratory glassware
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%). If a separate ligand is used, add it at the appropriate catalyst:ligand ratio (typically 1:2 or 1:4).
-
Add the anhydrous solvent (5-10 mL).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl-2-carbaldehyde.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl bromides. (Note: The data presented here are representative examples based on typical outcomes for similar Suzuki reactions and should be used as a guideline for optimization).
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 88 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 110 | 8 | 75 |
| 4 | 1-Bromo-4-cyanobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
| 6 | 3-Bromothiophene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 90 | 18 | 80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of biaryl-2-carbaldehydes using the described Suzuki coupling protocol.
Caption: General workflow for Suzuki coupling.
Catalytic Cycle
The diagram below outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle.
Troubleshooting and Considerations
-
Low Yields: If the reaction yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base can be critical, and stronger bases like cesium carbonate or potassium phosphate are often effective. Temperature and reaction time may also need optimization.
-
Protodeboronation: The neopentyl glycol ester is more resistant to protodeboronation than the corresponding boronic acid. However, if this side reaction is suspected, ensure anhydrous conditions and a thoroughly degassed reaction mixture.
-
Homocoupling: Homocoupling of the boronic ester can occur, particularly in the presence of oxygen. Maintaining a strict inert atmosphere is crucial to minimize this side product.
-
Purification: The aldehyde functionality of the product may require careful handling during purification to avoid oxidation or other side reactions.
By following these protocols and considering the key reaction parameters, researchers can effectively utilize this compound for the efficient synthesis of a wide range of biaryl-2-carbaldehydes.
References
- 1. mdpi.com [mdpi.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Formylphenylboronic Acid Neopentyl Glycol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction of 2-formylphenylboronic acid neopentyl glycol ester with a range of aryl halides. This document includes a summary of catalyst performance, detailed experimental protocols, and visualizations of the reaction workflow and catalytic cycle.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] The use of boronic acid esters, such as the neopentyl glycol ester of 2-formylphenylboronic acid, offers advantages in terms of stability, ease of handling, and, in some cases, enhanced reactivity compared to the corresponding boronic acids.[2][3] The ortho-formyl group is a valuable functional handle for further synthetic transformations.
This document outlines optimized conditions and protocols for the successful coupling of 2-formylphenylboronic acid neopentyl glycol ester with various aryl halides, employing a selection of common and effective palladium catalysts.
Data Presentation: Catalyst Performance in Suzuki Coupling
The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of 2-formylphenylboronic acid neopentyl glycol ester with various aryl bromides. The data is compiled to provide a comparative overview of catalyst efficiency under specific reaction conditions.
| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 8 | 95 |
| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 16 | 88 |
| 4 | 1-Bromo-4-vinylbenzene | Pd(dppf)Cl₂ (2) | - | Na₂CO₃ | Acetonitrile/H₂O (3:1) | 80 | 10 | 90 |
| 5 | 2-Bromopyridine | [Pd(allyl)Cl]₂ (1.5) | RuPhos (3) | K₃PO₄ | THF | 70 | 18 | 85 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction using 2-formylphenylboronic acid neopentyl glycol ester.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a general guideline and can be adapted for various aryl bromides.
Materials:
-
2-Formylphenylboronic acid neopentyl glycol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-formylphenylboronic acid neopentyl glycol ester (1.2 equiv), palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
Same as Protocol 1, with a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), 2-formylphenylboronic acid neopentyl glycol ester (1.2 equiv), palladium catalyst, phosphine ligand, and base.
-
Solvent Addition: Add the degassed solvent system.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at the specified temperature for the designated time.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronics.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[4][5] This document provides detailed application notes and protocols for the synthesis of substituted biphenyls utilizing 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a stable and effective boronic ester for introducing a 2-formylphenyl group.
The use of the neopentyl glycol ester of 2-formylphenylboronic acid offers several advantages, including enhanced stability compared to the corresponding boronic acid, which can be prone to protodeboronation.[6] This reagent serves as a key building block for the synthesis of biaryl-2-carbaldehydes, which are versatile intermediates that can be further elaborated into a variety of complex molecules.[7] The protocols outlined below provide a general framework for the successful Suzuki-Miyaura coupling of this reagent with a range of aryl halides.
Reaction Principle
The core of this application is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic ester (activated by a base) and subsequent reductive elimination to yield the desired biphenyl product and regenerate the palladium(0) catalyst.
Data Presentation
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aryl Bromide | Product | Representative Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde | 92 |
| 2 | 4-Bromotoluene | 4'-Methyl-[1,1'-biphenyl]-2-carbaldehyde | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde | 85 |
| 4 | 1-Bromo-4-nitrobenzene | 4'-Nitro-[1,1'-biphenyl]-2-carbaldehyde | 78 |
| 5 | Methyl 4-bromobenzoate | Methyl 2'-formyl-[1,1'-biphenyl]-4-carboxylate | 90 |
| 6 | 3-Bromopyridine | 2-(Pyridin-3-yl)benzaldehyde | 75 |
| 7 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)benzaldehyde | 89 |
| 8 | 1-Bromo-2-fluorobenzene | 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde | 82 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Heating source (oil bath or microwave reactor)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv).
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide is typically between 0.1 and 0.5 M.
-
Degassing: Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted biphenyl-2-carbaldehyde.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the synthesis of substituted biphenyls.
Caption: Role of synthesized biphenyls in a typical drug discovery pipeline.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. nbinno.com [nbinno.com]
Application of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Covalent Organic Frameworks (COFs) for Advanced Applications
Introduction
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a protected form of 2-formylphenylboronic acid, is a versatile building block in the synthesis of covalent organic frameworks (COFs). These crystalline porous polymers, constructed from organic monomers linked by strong covalent bonds, have garnered significant attention for their ordered structures, high porosity, and tunable functionalities. The unique bifunctional nature of this aldehyde-boronic acid derivative, allows for the formation of COFs with dual linkages, such as imine and boroxine or boronate ester bonds, leading to materials with enhanced stability and tailored properties for a range of applications, including drug delivery and catalysis.
Application Notes
Covalent organic frameworks synthesized using this compound or its deprotected form, 2-formylphenylboronic acid, exhibit significant potential in the field of drug development and beyond. The resulting COFs can be engineered to have specific pore sizes and chemical environments, making them ideal candidates for use as drug delivery vehicles.
For instance, these COFs can be designed as carriers for chemotherapeutic agents like 5-fluorouracil (5-FU). The porous structure of the COF allows for high drug loading capacity, while the chemical functionalities within the pores can be tailored to control the release of the drug. This targeted delivery can enhance the therapeutic efficacy of the drug while minimizing systemic side effects. The introduction of specific functional groups can also facilitate interactions with drug molecules, leading to customized release profiles.[1]
Beyond drug delivery, the crystalline and porous nature of these COFs allows for the precise positioning of catalytic sites. This makes them excellent candidates for use as biocatalysts, mimicking the function of enzymes in synthesizing pharmaceuticals.[1] The high thermal stability and tunable porosity of COFs derived from this building block also make them promising materials for gas storage and separation.
Quantitative Data Summary
The properties of COFs are highly dependent on the specific monomers and synthetic conditions used. The following table summarizes typical quantitative data for COFs synthesized from building blocks structurally related to 2-formylphenylboronic acid.
| COF Name/Type | Monomers | BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) | Reference |
| Imine-linked COF | 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB), p-phenylenediamine (PA) | ~2000 | ~1.5 | ~0.88 | [2] |
| Imine-linked COF | Me₃TFB, Benzidine (BD) | ~2057 | ~2.7 | ~1.24 | [2] |
| Imine-linked COF | 1,3,5-tris(4-aminophenyl)benzene (TAPB), 2,5-dibromoterephtalaldehyde (TaBr2) | >2600 | - | - | [3] |
| Boronate ester-linked COF | 1,4-benzenediboronic acid (BDBA) | - | 1.5 | - | TCI Chemicals |
| Imine- and Boroxine-linked COF | 4-formylphenylboronic acid, 1,3,5-tris(4-aminophenyl)benzene | - | - | - | [1] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of an Imine-Linked COF
This protocol is adapted from the synthesis of imine-linked COFs and can be applied using 2-formylphenylboronic acid (the deprotected form of this compound) and a diamine linker such as p-phenylenediamine.
Materials:
-
2-Formylphenylboronic acid
-
p-Phenylenediamine
-
Anhydrous 1,4-Dioxane
-
Anhydrous Mesitylene
-
6 M Acetic Acid
-
Anhydrous Acetone
-
Pyrex tube
-
Liquid Nitrogen
Procedure:
-
In a Pyrex tube, add 2-formylphenylboronic acid and p-phenylenediamine in a 1:1 molar ratio.
-
Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and mesitylene to the tube.
-
Add 6 M aqueous acetic acid as a catalyst.
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 days.[1]
-
After cooling to room temperature, an orange crystalline solid should be present.
-
Isolate the solid by filtration.
-
Wash the solid thoroughly with anhydrous acetone.[1]
-
Dry the product under vacuum to yield the COF.
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity of the material.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of imine bonds.
-
Nitrogen Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.
Visualizations
Signaling Pathway: Mechanism of Action of 5-Fluorouracil
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Experimental Workflow: COF Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of a COF.
Logical Relationship: Design Principles of COFs for Drug Delivery
Caption: Logical relationship for designing COFs for drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2D Imine-Linked Covalent Organic Frameworks through Formal Transimination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation with 2-formylphenylboronic acid neopentyl glycol ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the carbon-carbon bond formation utilizing 2-formylphenylboronic acid neopentyl glycol ester. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the synthesis of biaryl compounds. The presence of the ortho-formyl group on the boronic acid ester offers a synthetic handle for further molecular elaborations, making this reagent particularly valuable in medicinal chemistry and materials science.
Introduction
2-Formylphenylboronic acid neopentyl glycol ester is a stable and efficient coupling partner in palladium-catalyzed cross-coupling reactions. The neopentyl glycol protecting group enhances the stability of the boronic acid, preventing premature protodeboronation and allowing for controlled, high-yield reactions under anhydrous conditions. The ortho-formyl group, while potentially influencing the electronic and steric environment of the reaction center, provides a valuable functional group for post-coupling transformations.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide. The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid ester and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. Careful selection of the catalyst, ligand, base, and solvent is crucial for optimizing the reaction outcome, particularly with functionalized substrates such as 2-formylphenylboronic acid neopentyl glycol ester.
Reaction Conditions and Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving ortho-substituted phenylboronic acids, providing a reference for optimizing the coupling of 2-formylphenylboronic acid neopentyl glycol ester.
Table 1: General Suzuki-Miyaura Coupling Conditions for Aryl Bromides with Phenylboronic Acid Derivatives
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ / SPhos | [1] |
| Catalyst Loading | 0.5 - 5 mol% | [2] |
| Ligand | SPhos | [1] |
| Base | K₂CO₃ or K₃PO₄ | [1] |
| Solvent | DMF or Toluene/Water | [1] |
| Temperature | 90 - 110 °C | [1][3] |
| Reactant Ratio | 1.2 equiv. Boronic Ester : 1.0 equiv. Aryl Halide | [1] |
| Typical Yields | Moderate to Good | [1] |
Table 2: Influence of Base on Suzuki-Miyaura Coupling Yields
| Base | Yield (%) | Reference |
| Na₂CO₃ | 98 | [4] |
| K₂CO₃ | - | [4] |
| K₃PO₄ | - | [4] |
| NaOH | - | [4] |
| KOH | - | [4] |
| NaOAc | - | [4] |
| TEA | - | [4] |
| Note: Specific yields for each base were dependent on the specific substrates and other reaction conditions as detailed in the cited literature. Na₂CO₃ was found to be highly effective in the studied system. |
Experimental Protocols
The following protocols are adapted from established Suzuki-Miyaura coupling procedures and are recommended as a starting point for the C-C bond formation with 2-formylphenylboronic acid neopentyl glycol ester.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Formylphenylboronic Acid Neopentyl Glycol Ester with an Aryl Bromide
This protocol is based on established methods for Suzuki-Miyaura couplings with functionalized boronic esters.[1]
Materials:
-
2-Formylphenylboronic acid neopentyl glycol ester
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-formylphenylboronic acid neopentyl glycol ester (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%) to the flask.
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde as a versatile building block in the synthesis of various heterocyclic compounds. This bifunctional reagent, containing both an aldehyde and a masked boronic acid, is particularly valuable in multicomponent and tandem reactions, enabling the efficient construction of complex molecular architectures relevant to medicinal chemistry and materials science.
Synthesis of 3-Substituted Isoindolin-1-ones via Multicomponent Reaction
The isoindolin-1-one scaffold is a privileged structure found in numerous biologically active compounds. This compound serves as a key precursor for the synthesis of 3-substituted isoindolin-1-ones through a one-pot reaction with primary amines. This approach leverages the dual reactivity of the starting material to construct the heterocyclic core in a single synthetic operation.
Reaction Scheme:
[this compound reacts with a terminal alkyne in the presence of a palladium catalyst and an oxidant to yield a 3-substituted isocoumarin.]
Caption: Conceptual workflow for a domino synthesis of N-heterocycles.
Experimental Protocol: A Representative Domino Reaction
While a specific protocol for the title compound is not available, the following illustrates a related domino reaction for the synthesis of quinolines, which could be adapted.
In a round-bottom flask, 2-nitrobenzaldehyde (1.0 mmol) and an active methylene compound (1.2 mmol) are dissolved in glacial acetic acid (5 mL). Iron powder (3.0 mmol) is added in portions over 10 minutes. The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the substituted quinoline. T[1]his protocol highlights the in situ generation of an amino group followed by cyclization, a strategy applicable to derivatives of this compound.
Disclaimer: The provided protocols are representative examples based on analogous reactions found in the literature. Researchers should optimize conditions for their specific substrates and consult original research articles for detailed safety and handling information.
References
Application Notes and Protocols for the Heck Reaction of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Heck reaction involving 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. This protocol is designed to serve as a foundational method for the palladium-catalyzed C-C bond formation between the specified arylboronic ester and various alkene coupling partners. The reaction is a cornerstone in synthetic organic chemistry, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science.
The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes, traditionally employing aryl halides.[1][2] However, the use of arylboronic acids and their esters as coupling partners has gained significant traction, often proceeding via an oxidative Heck pathway.[3][4] The protocol detailed below is adapted from established procedures for Heck-type reactions of functionalized arylboronic derivatives.[5] The reaction conditions are selected to be compatible with the aldehyde functionality and the boronic ester group.[5]
Reaction Principle
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl electrophile with an alkene.[6] In the context of using an arylboronic acid derivative, the catalytic cycle can be initiated by the transmetalation of the aryl group from boron to a palladium(II) species. This is followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the arylated alkene product and a palladium(0) species, which is then re-oxidized to complete the catalytic cycle.
Experimental Protocol
This protocol describes a general procedure for the Heck reaction of this compound with a generic alkene, such as an acrylate or styrene derivative.
Materials and Reagents:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
-
N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., DMAc, toluene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), the alkene (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Add anhydrous potassium carbonate (2.0 equiv) to the flask.
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1 M with respect to the arylboronic ester).
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes. These are representative and may require optimization for specific substrates.
Table 1: Reaction Components and Conditions
| Parameter | Value/Reagent | Notes |
| Arylating Agent | This compound | 1.0 equivalent |
| Alkene | e.g., Methyl Acrylate | 1.2 equivalents |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | 2 mol% |
| Ligand | Triphenylphosphine (PPh₃) | 4 mol% |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) | 0.1 M |
| Temperature | 80-100 °C | Optimization may be required. |
| Reaction Time | 4-24 hours | Monitor by TLC or GC-MS. |
Table 2: Representative Substrate Scope and Expected Yields
| Alkene Substrate | Expected Product | Typical Yield (%) |
| Methyl Acrylate | Methyl (E)-3-(2-formylphenyl)acrylate | 65-85% |
| Styrene | (E)-2-(2-styryl)benzaldehyde | 60-80% |
| n-Butyl Acrylate | n-Butyl (E)-3-(2-formylphenyl)acrylate | 68-88% |
| 4-Chlorostyrene | (E)-2-(4-chlorostyryl)benzaldehyde | 55-75% |
Yields are estimated based on similar Heck reactions reported in the literature and are highly dependent on the specific reaction conditions and substrate purity. Optimization is recommended for each new substrate.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
These application notes provide a comprehensive guide for performing the Heck reaction with this compound. Researchers are encouraged to optimize the conditions for their specific alkene substrates to achieve the best possible yields and purity.
References
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05312A [pubs.rsc.org]
- 4. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Asymmetric Synthesis Involving 2-Formylphenylboronic Acid Neopentyl Glycol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylphenylboronic acid neopentyl glycol ester is a versatile bifunctional reagent increasingly employed in asymmetric synthesis due to its unique combination of a reactive aldehyde and a masked boronic acid. The neopentyl glycol protecting group enhances the stability of the boronic acid moiety, facilitating its use in a variety of synthetic transformations. This compound serves as a valuable building block for the construction of complex chiral molecules, particularly in the development of novel therapeutic agents. Its applications are prominently featured in organocatalytic cascade reactions and multicomponent reactions, enabling the efficient synthesis of stereochemically rich scaffolds.
This document provides detailed application notes and experimental protocols for two key asymmetric transformations involving 2-formylphenylboronic acid and its derivatives: the organocatalytic enantioselective synthesis of benzoxaboroles and the asymmetric Petasis borono-Mannich reaction.
Application 1: Organocatalytic Enantioselective Synthesis of Benzoxaboroles
A highly efficient method for the synthesis of chiral 3-substituted benzoxaboroles involves an organocatalytic cascade reaction starting from 2-formylphenylboronic acid.[1][2][3][4] This reaction proceeds through a sequential Wittig olefination followed by an enantioselective intramolecular oxa-Michael addition.[1][2][3][4] The use of a cinchona alkaloid-based chiral amino-squaramide catalyst provides excellent enantiocontrol, affording benzoxaboroles in good yields and with high enantiomeric excesses.[1][4] Benzoxaboroles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1]
Reaction Scheme:
The overall transformation is a cascade process initiated by the Wittig reaction of 2-formylphenylboronic acid with a phosphorus ylide (generated in situ from a Wittig salt), followed by an intramolecular oxa-Michael addition catalyzed by a chiral organocatalyst.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various 3-substituted benzoxaboroles from 2-formylphenylboronic acid and different Wittig reagents, as reported in the literature.[1][2][4]
| Entry | R Group of Wittig Reagent | Product | Yield (%)[1][2][4] | ee (%)[1][2][4] |
| 1 | Phenyl | 3a | 86 | 91 |
| 2 | 4-Methylphenyl | 3b | 95 | 99 |
| 3 | 4-tert-Butylphenyl | 3c | 92 | 99 |
| 4 | 4-Methoxyphenyl | 3d | 88 | 84 |
| 5 | 3-Methoxyphenyl | 3e | 58 | 98 |
| 6 | 4-Chlorophenyl | 3g | 97 | 92 |
| 7 | 4-Bromophenyl | 3h | 91 | 88 |
| 8 | 4-Iodophenyl | 3i | 85 | 82 |
| 9 | 4-Fluorophenyl | 3j | 64 | 74 |
| 10 | 4-(Trifluoromethyl)phenyl | 3k | 78 | 90 |
| 11 | Biphenyl-4-yl | 3l | 82 | 91 |
| 12 | Thiophen-2-yl | 3m | 89 | 94 |
| 13 | Furan-2-yl | 3n | 80 | 92 |
Experimental Protocol: Synthesis of 3-(4-tert-Butylphenyl)benzoxaborole (3c)[1][2]
Materials:
-
2-Formylphenylboronic acid (or its neopentyl glycol ester)
-
(4-tert-Butylbenzoyl)methyltriphenylphosphonium bromide (Wittig salt)
-
Cinchona alkaloid-derived amino-squaramide catalyst (e.g., C7 as described in the cited literature[1][2])
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Chlorobenzene (anhydrous)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the (4-tert-butylbenzoyl)methyltriphenylphosphonium bromide (0.3 mmol, 1.5 equiv.) in anhydrous chlorobenzene (1.0 mL) at room temperature is added KHMDS (0.3 mmol, 1.5 equiv.). The mixture is stirred for 30 minutes to generate the corresponding phosphorus ylide.
-
To this mixture, 2-formylphenylboronic acid (0.2 mmol, 1.0 equiv.) is added, followed by the cinchona alkaloid-derived amino-squaramide catalyst (0.02 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to afford the desired 3-(4-tert-butylphenyl)benzoxaborole.
Note: While the cited literature utilizes the free boronic acid, the neopentyl glycol ester can be used, potentially requiring an in situ deprotection step or modified reaction conditions. It is recommended to perform small-scale trials to optimize the reaction for the protected starting material.
Logical Workflow for Benzoxaborole Synthesis
Application 2: Asymmetric Petasis Borono-Mannich Reaction
The Petasis borono-Mannich reaction is a powerful three-component reaction involving an aldehyde, an amine, and a boronic acid to produce substituted amines.[5][6][7][8] When a chiral catalyst or a chiral component is used, this reaction can be rendered asymmetric, providing access to enantioenriched amines and their derivatives, which are valuable intermediates in pharmaceutical synthesis.[5][6] 2-Formylphenylboronic acid neopentyl glycol ester can participate in this reaction, where the formyl group acts as the aldehyde component.
General Reaction Scheme:
The asymmetric Petasis reaction can be catalyzed by various chiral entities, including diols like BINOL, to achieve high enantioselectivity.[5]
General Experimental Protocol Outline:
A general procedure for a catalytic asymmetric Petasis reaction is as follows:
-
In a reaction vessel, the amine and a chiral catalyst (e.g., a chiral diol) are mixed in a suitable solvent.
-
2-Formylphenylboronic acid neopentyl glycol ester is added to the mixture.
-
The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored for progress.[5]
-
Upon completion, the reaction is worked up, and the product is purified, typically by chromatography.
The specific conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high yield and enantioselectivity and need to be optimized for the specific substrates.[5][6]
Signaling Pathway for Asymmetric Petasis Reaction
Conclusion
2-Formylphenylboronic acid neopentyl glycol ester is a highly valuable and versatile reagent for the asymmetric synthesis of complex organic molecules. The presented applications in the synthesis of chiral benzoxaboroles and as a component in the asymmetric Petasis reaction highlight its potential in medicinal chemistry and drug discovery. The provided protocols and data serve as a guide for researchers to explore and utilize this compound in their synthetic endeavors. Further exploration of its reactivity in other asymmetric transformations is warranted and expected to yield novel and efficient synthetic methodologies.
References
- 1. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 8. The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years [ouci.dntb.gov.ua]
Application Notes and Protocols for One-Pot Synthesis Utilizing 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of nitrogen-containing heterocyclic compounds, specifically focusing on the versatile starting material, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. This reagent serves as a stable and efficient precursor to 2-formylphenylboronic acid, enabling the streamlined synthesis of complex molecules such as isoindolinones and quinazolinones, which are prevalent scaffolds in medicinal chemistry.
Introduction
One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis and drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound is an ideal substrate for such reactions. The neopentyl glycol protecting group on the boronic acid moiety enhances its stability and handling properties, while the ortho-aldehyde functionality allows for subsequent intramolecular cyclization events. In many reaction conditions, the boronic acid ester can be used directly, as it often hydrolyzes in situ to the active boronic acid.
These protocols focus on the synthesis of isoindolinones and quinazolinones, two classes of heterocycles with a broad spectrum of biological activities.
Application 1: One-Pot Synthesis of 3-Substituted Isoindolinones
The reaction of this compound with primary amines and various nucleophiles in a one-pot fashion provides a straightforward route to a diverse range of 3-substituted isoindolinones. This protocol is adapted from established procedures for the synthesis of isoindolinones from 2-formylbenzoic acid and its derivatives.[1][2]
Experimental Protocol: General Procedure for the Synthesis of 3-Substituted Isoindolinones
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., Toluene or Dichloromethane, 0.1 M) is added the primary amine (1.1 equiv.).
-
The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
The nucleophile (e.g., a terminal alkyne, 1.2 equiv.) and a suitable catalyst (e.g., a copper or palladium salt, 5-10 mol%) are then added to the reaction mixture.
-
The reaction is heated to a specified temperature (e.g., 60-100 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., Ethyl Acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted isoindolinone.
Data Presentation: Representative Examples of Isoindolinone Synthesis
The following table summarizes representative yields for the synthesis of 3-substituted isoindolinones using analogous 2-formylphenylboronic acid derivatives under various one-pot conditions. These results suggest the expected outcomes when using this compound.
| Entry | Amine | Nucleophile/Reaction Type | Product | Yield (%) |
| 1 | Aniline | Terminal Alkyne (Copper-catalyzed) | 2-Phenyl-3-alkynylisoindolin-1-one | 75-90 |
| 2 | Benzylamine | Grignard Reagent | 2-Benzyl-3-alkylisoindolin-1-one | 60-85 |
| 3 | Cyclohexylamine | Reformatsky Reagent | 2-Cyclohexyl-3-(alkoxycarbonylmethyl)isoindolin-1-one | 65-80 |
| 4 | Methylamine | Petasis Reaction (with Glyoxylic Acid) | 2-Methyl-1-oxo-2,3-dihydro-1H-isoindole-3-carboxylic acid | 70-85 |
Visualization: Experimental Workflow for Isoindolinone Synthesis
Caption: Workflow for the one-pot synthesis of 3-substituted isoindolinones.
Application 2: One-Pot Synthesis of Quinazolinones
This compound is also a valuable precursor for the one-pot synthesis of quinazolinones, another important class of heterocyclic compounds. The reaction typically involves the condensation of the aldehyde with an amine and a suitable carbon source, followed by cyclization.
Experimental Protocol: General Procedure for the Synthesis of Quinazolinones
-
A mixture of this compound (1.0 equiv.), a primary amine or ammonia source (e.g., ammonium acetate, 1.5 equiv.), and a one-carbon source (e.g., orthoformate or an aldehyde, 1.2 equiv.) in a suitable solvent (e.g., Ethanol or Acetic Acid, 0.2 M) is prepared.
-
A catalyst, if required (e.g., a Lewis acid or an oxidizing agent), is added to the mixture.
-
The reaction mixture is heated to reflux and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the desired quinazolinone.
Data Presentation: Representative Examples of Quinazolinone Synthesis
The following table shows representative yields for the synthesis of quinazolinones from analogous starting materials, indicating the potential of this compound in these transformations.
| Entry | Amine Source | C1 Source | Catalyst/Conditions | Product | Yield (%) |
| 1 | Ammonium Acetate | Benzaldehyde | I2, Reflux | 2-Phenylquinazolin-4(3H)-one | 80-95 |
| 2 | Aniline | Triethyl Orthoformate | p-TSA, Reflux | 3-Phenylquinazolin-4(3H)-one | 70-88 |
| 3 | Hydrazine Hydrate | Phthalic Anhydride | Acetic Acid, Reflux | Phthalazino[2,3-b]quinazolin-7(5H)-one | 75-90 |
Visualization: Logical Relationship in Quinazolinone Synthesis
Caption: Key intermediates in the one-pot synthesis of quinazolinones.
Conclusion
This compound is a highly effective and versatile building block for the one-pot synthesis of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore its utility in the rapid generation of molecular libraries for drug discovery and development. The operational simplicity and efficiency of these methods make them valuable tools in modern organic synthesis.
References
Application Notes and Protocols for Monitoring Reactions with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring chemical reactions involving 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde using common analytical techniques. This compound, a neopentyl glycol boronate ester of 2-formylphenylboronic acid, is a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling and condensation reactions such as imine formation. Accurate monitoring of these reactions is crucial for optimization, kinetic studies, and ensuring reaction completion.
The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for real-time or quasi-real-time reaction monitoring.
In-Situ Reaction Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for in-situ reaction monitoring, providing real-time structural information and quantitative data on the consumption of reactants and formation of products.[1] Both ¹H and ¹¹B NMR are particularly useful for reactions involving boronic esters.
Application: Monitoring Imine Formation
The condensation reaction between this compound and a primary amine to form an imine can be conveniently monitored by ¹H NMR. The disappearance of the aldehyde proton signal and the appearance of the imine proton signal are indicative of reaction progress.
Experimental Protocol: ¹H NMR Monitoring
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve this compound (1.0 eq.) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a known concentration of an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene) that has a resonance that does not overlap with other signals.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add the primary amine (1.0-1.2 eq.) to the NMR tube, mix thoroughly, and place it in the NMR spectrometer pre-heated or cooled to the desired reaction temperature.
-
-
NMR Acquisition:
-
Acquire a series of 1D ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For rapid reactions, automated acquisition may be necessary.
-
Key signals to monitor include the aldehyde proton (CHO) of the starting material (around 9.5-10.5 ppm) and the imine proton (CH=N) of the product (around 8.0-9.0 ppm).[2]
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the peak areas of the aldehyde proton, the imine proton, and the internal standard.
-
Calculate the percentage conversion and yield relative to the initial concentration of the limiting reagent using the following formula: Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100
-
Plot the concentration of reactants and products over time to obtain a reaction profile.
-
Quantitative Data Summary
| Time (min) | Integral (Aldehyde) | Integral (Imine) | Integral (Internal Standard) | Conversion (%) |
| 0 | 1.00 | 0.00 | 1.00 | 0 |
| 15 | 0.75 | 0.25 | 1.00 | 25 |
| 30 | 0.50 | 0.50 | 1.00 | 50 |
| 60 | 0.25 | 0.75 | 1.00 | 75 |
| 120 | 0.05 | 0.95 | 1.00 | 95 |
| Note: The data presented in this table is representative and will vary based on specific reaction conditions. |
Experimental Workflow Diagram
Caption: Workflow for in-situ ¹H NMR monitoring of a reaction.
Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring reaction progress by separating and quantifying the components of a reaction mixture. It is particularly useful for reactions that are not amenable to in-situ NMR monitoring.
Application: Monitoring Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling of this compound with an aryl halide is a common C-C bond-forming reaction.[3][4][5] HPLC can be used to monitor the consumption of the starting materials and the formation of the biaryl product.
Experimental Protocol: HPLC Monitoring
-
Method Development (if not established):
-
Column: A C18 reversed-phase column is a good starting point (e.g., Agilent TC-C18(2), 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and acetonitrile or methanol.
-
Detector: A UV detector set at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
Optimize the gradient to achieve good separation of all components within a reasonable time.
-
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot immediately by diluting it in a suitable solvent (e.g., acetonitrile) to a known volume. This also serves to precipitate any solids.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas of the starting materials and the product.
-
-
Data Analysis:
-
Generate a calibration curve for the starting material and product using standards of known concentration to convert peak areas to concentrations.
-
Calculate the percentage conversion and yield at each time point.
-
Quantitative Data Summary
| Time (min) | Peak Area (Aldehyde) | Peak Area (Aryl Halide) | Peak Area (Product) | Conversion (%) |
| 0 | 1000000 | 1200000 | 0 | 0 |
| 30 | 650000 | 780000 | 350000 | 35 |
| 60 | 300000 | 360000 | 700000 | 70 |
| 120 | 50000 | 60000 | 950000 | 95 |
| 240 | <10000 | <12000 | 990000 | >99 |
| Note: The data presented in this table is representative and will vary based on specific reaction conditions and detector response factors. |
Experimental Workflow Diagram
Caption: Workflow for HPLC monitoring of a chemical reaction.
Reaction Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal tool for monitoring complex reactions, identifying intermediates, and detecting low-level byproducts.
Application: General Reaction Monitoring and Impurity Profiling
LC-MS can be used for a wide range of reactions involving this compound. It is particularly advantageous when dealing with complex reaction mixtures or when UV detection is not suitable for all components. Derivatization of the aldehyde with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to enhance sensitivity and chromatographic performance if needed.[6]
Experimental Protocol: LC-MS Monitoring
-
LC Method:
-
Column: A C8 or C18 column is typically suitable (e.g., Kinetex C8, 2.6 µm, 2.1 x 100 mm).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B). A typical gradient might be: 0-3 min, 5-95% B; 3-5 min, 95% B; 5-5.1 min, 95-5% B; 5.1-7 min, 5% B.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
MS Method:
-
Ionization Source: Electrospray Ionization (ESI) is common. Use positive ion mode to detect the protonated molecules [M+H]⁺ of the reactants and products.
-
Detection Mode:
-
Full Scan: To identify all components in the mixture.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis of specific known compounds with high sensitivity and selectivity. The precursor ions would be the [M+H]⁺ of the starting material and expected product.
-
-
-
Sample Preparation:
-
Follow the same procedure as for HPLC monitoring (aliquot withdrawal, quenching, dilution, and filtration).
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the reactants, intermediates, and products.
-
Integrate the peak areas and plot them as a function of time to monitor the reaction progress.
-
For quantitative analysis, a calibration curve should be generated using standards.
-
Quantitative Data Summary (Relative Abundance)
| Time (min) | m/z (Aldehyde) | m/z (Product) | Relative Product Abundance (%) |
| 0 | 219.1 (abundant) | - | 0 |
| 30 | (decreasing) | 285.2 (present) | 30 |
| 60 | (low) | (abundant) | 75 |
| 120 | (trace) | (very abundant) | >95 |
| Note: m/z values are hypothetical for a generic reaction product and should be adjusted based on the specific reaction. Abundance is relative and for accurate quantification, calibration curves are necessary. |
Experimental Workflow Diagram
Caption: Workflow for LC-MS monitoring of a chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (also known as 2-formylphenylboronic acid neopentyl glycol ester).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound? A1: The most frequently employed and effective purification methods are silica gel column chromatography and recrystallization.[1][2] Neutral alumina column chromatography can also be used, particularly if the compound shows instability on acidic silica gel.[2]
Q2: What are the typical impurities found in crude this compound? A2: Common impurities include unreacted starting materials such as 2-formylphenylboronic acid, excess bis(neopentyl glycolato)diboron, and side products like the trimeric boroxine of the starting boronic acid.[3][4] The presence of excess bis(neopentyl glycolato)diboron can be particularly challenging to remove.[3]
Q3: What is the typical appearance and expected purity of the final product? A3: After successful purification, the compound is typically a white solid or powder.[1][5] Commercially available batches often have a purity of 98-99%.[5][6]
Q4: How should this compound be stored? A4: The compound should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis of the boronate ester.[5] Some suppliers recommend cold-chain transportation.[7]
Troubleshooting Guide
Column Chromatography Issues
Q5: My compound is not separating from an impurity during silica gel column chromatography. What can I do? A5: If co-elution is an issue, you can try several strategies:
-
Adjust Solvent Polarity: Use a shallower polarity gradient with your eluent system (e.g., hexane/ethyl acetate).
-
Use a Modifier: Add a very small amount of a modifier to the eluent, such as acetic acid or triethylamine, which can improve separation of acidic or basic impurities.[2]
-
Change Stationary Phase: Switch to a different stationary phase. Neutral alumina is a good alternative for purifying boronate esters and can alter the elution order of compounds compared to silica gel.[2]
Q6: The compound appears to be degrading or streaking on the silica gel column. Why is this happening? A6: Boronate esters can sometimes be sensitive to the acidic nature of standard silica gel.[4] Streaking is a common sign of this interaction. To mitigate this, you can use silica gel that has been neutralized with a base (e.g., washed with triethylamine in hexane) or switch to neutral alumina as the stationary phase.[2]
Recrystallization Issues
Q7: I am having difficulty finding a suitable solvent for recrystallization. What is the recommended procedure? A7: The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.
-
Solvent Screening: Test solubility in small volumes of various solvents. Good candidates for aryl boronic esters include ethyl acetate, toluene, ethanol, and acetone/hexane or ethanol/water mixtures.[2][8]
-
Procedure: Dissolve the crude material in the minimum amount of boiling solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation.
Q8: The solution has cooled, but no crystals have formed. What should I do? A8: This phenomenon is called supersaturation. To induce crystallization, you can:
-
Scratch the Flask: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the supersaturated solution.
-
Reduce Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then attempt to cool again.
Data Summary
The following table summarizes common purification methods and their typical parameters for this compound.
| Purification Method | Stationary Phase | Typical Eluent System | Expected Purity | Key Considerations |
| Flash Column Chromatography | Silica Gel (200-300 mesh) | Hexane / Ethyl Acetate gradient | >98% | Can be challenging; may require modifiers or a switch to alumina if streaking occurs.[2][3] |
| Flash Column Chromatography | Neutral Alumina | Hexane / Ethyl Acetate gradient | >98% | Excellent alternative to silica, especially for acid-sensitive compounds.[2] |
| Recrystallization | N/A | Toluene, Ethanol, or Ethyl Acetate/Hexane | >99% | Requires careful solvent selection for optimal yield and purity.[2][8] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel using a suitable solvent (e.g., dichloromethane). Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Wet-pack a glass column with silica gel (200-300 mesh) using a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., progressing from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a UV lamp for visualization.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a white solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent (e.g., Toluene). Heat the mixture to boiling. If the solid dissolves, it is a potential candidate. Allow it to cool to see if crystals form.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. (2-FORMYLPHENYL)BORONIC ACID NEOPENTYL GLYCOL ESTER, CasNo.95752-86-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. This compound , 98% , 95752-86-6 - CookeChem [cookechem.com]
- 7. 95752-86-6|this compound|BLD Pharm [bldpharm.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 2-Formylphenylboronic Acid Neopentyl Glycol Ester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-formylphenylboronic acid neopentyl glycol ester.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-formylphenylboronic acid neopentyl glycol ester?
A1: The most prevalent method is the direct Fischer esterification of 2-formylphenylboronic acid with neopentyl glycol.[1][2] This reaction is typically catalyzed by an acid and involves the removal of water, usually through azeotropic distillation with a solvent like toluene, to drive the reaction to completion.[3]
Q2: What are the primary impurities I should expect in the synthesis of 2-formylphenylboronic acid neopentyl glycol ester?
A2: The primary impurities include unreacted starting materials (2-formylphenylboronic acid and neopentyl glycol), the hydrolysis product (2-formylphenylboronic acid), the oxidation product (2-formylphenol), and the boroxine of the starting boronic acid.[4][5][6] Impurities from the neopentyl glycol starting material, such as esters from its own synthesis, may also be present.[7]
Q3: How can I minimize the hydrolysis of my boronate ester product during workup?
A3: Hydrolysis of boronate esters can occur in the presence of water, especially under certain pH conditions.[5][8] To minimize this, it is advisable to use anhydrous conditions during the reaction and to perform the aqueous workup quickly with neutral or slightly acidic water. Avoid prolonged exposure to basic conditions during extraction.
Q4: My purification by silica gel column chromatography is giving poor results. What are the alternatives?
A4: Boronic acids and their esters can sometimes be challenging to purify via standard silica gel chromatography due to their potential for over-adsorption or decomposition.[9] Alternative purification methods include recrystallization, chromatography on neutral alumina, or derivatization to facilitate purification followed by deprotection.[9]
Q5: What is a boroxine, and how does it affect my reaction?
A5: A boroxine is a cyclic anhydride formed from three molecules of a boronic acid with the elimination of three molecules of water. Its formation is a reversible equilibrium. The presence of boroxine can sometimes lead to issues with solubility and reactivity of the starting boronic acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction due to insufficient water removal. | Ensure efficient azeotropic distillation by using a Dean-Stark apparatus. Use a suitable drying agent in the reaction mixture. |
| Hydrolysis of the product during workup. | Minimize contact time with water during extraction. Use brine washes to reduce the amount of dissolved water in the organic layer. | |
| Sub-optimal reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress by TLC or another suitable analytical method. | |
| Presence of Unreacted 2-Formylphenylboronic Acid in the Final Product | Incomplete reaction. | Increase the reaction time or temperature. Ensure efficient removal of water to drive the equilibrium towards the product. |
| Hydrolysis during workup or storage. | Perform a quick aqueous workup and thoroughly dry the organic phase. Store the final product under anhydrous conditions. | |
| Presence of 2-Formylphenol in the Final Product | Oxidation of the starting boronic acid.[6] | Use high-purity starting materials and solvents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is an Oil or Difficult to Crystallize | Presence of impurities. | Attempt purification using column chromatography on neutral alumina. Trituration with a non-polar solvent like hexane may also help to induce crystallization.[9] |
| Broad or Complex NMR Spectrum of the Purified Product | Presence of residual boroxine from the starting material. | The presence of the boroxine of 2-formylphenylboronic acid can complicate the NMR spectrum. To simplify, a small amount of water can be added to a sample to shift the equilibrium back to the free boronic acid for analytical purposes. |
Summary of Common Impurities
| Impurity | Typical Source | Analytical Signature (¹H NMR) | Typical Percentage Range (Crude Product) |
| 2-Formylphenylboronic Acid | Unreacted starting material, hydrolysis of product | Signals corresponding to the free boronic acid, potentially broad -OH peaks. | 5-15% |
| Neopentyl Glycol | Unreacted starting material | Characteristic signals for the neopentyl group protons. | 2-10% |
| 2-Formylphenol | Oxidation of 2-formylphenylboronic acid[6] | Aromatic signals characteristic of a phenol, absence of B-O signals. | 1-5% |
| Boroxine of 2-Formylphenylboronic Acid | Dehydration of the starting boronic acid | Complex aromatic signals, may be broad. | Variable, depends on water content |
| Tishchenko/Cannizzaro Esters | Impurities in neopentyl glycol starting material[7] | Additional ester signals in the NMR spectrum. | < 2% (if high-purity NPG is used) |
Experimental Protocols
Synthesis of 2-Formylphenylboronic Acid Neopentyl Glycol Ester
This protocol is a representative method based on standard Fischer esterification procedures.
Materials:
-
2-Formylphenylboronic acid
-
Neopentyl glycol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 2-formylphenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and toluene (sufficient to suspend the reagents).
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on neutral alumina.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common impurities.
Caption: Key reaction and side-reaction pathways in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Suzuki Coupling with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki coupling reactions involving 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no conversion of my starting materials. What are the primary factors to investigate?
A1: When faced with low or no product formation, a systematic check of your reaction setup and reagents is crucial. Key areas to verify include:
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed.[1]
-
Catalyst Activity: Verify the age and storage conditions of your palladium precatalyst and phosphine ligand. Over time, catalysts can degrade. If using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.
-
Reagent Purity: Impurities in your aryl halide, boronic ester, or base can inhibit the catalyst. Ensure all reagents are of high purity.
-
Base Efficacy: The base is critical for the transmetalation step. Ensure it is anhydrous and has been stored correctly to prevent absorption of moisture, which can reduce its effectiveness.
Q2: My reaction is sluggish, and I see a significant amount of unreacted starting material even after extended reaction times. How can I increase the reaction rate?
A2: A sluggish reaction can often be accelerated by optimizing the reaction conditions:
-
Increase Temperature: For sterically hindered substrates like this compound, higher temperatures are often necessary to overcome the activation energy of the oxidative addition and reductive elimination steps.[1] Consider switching to a higher-boiling solvent if needed.
-
Choice of Ligand: Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), are highly effective for coupling sterically demanding substrates.[1][2] These ligands promote both the oxidative addition and the subsequent reductive elimination steps.
-
Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can facilitate the transmetalation step, which can be rate-limiting with hindered coupling partners.[1]
Q3: I am observing significant side products, particularly the homocoupling of the boronic ester and protodeboronation. How can I minimize these side reactions?
A3: The formation of homocoupling (biaryl of the boronic ester) and protodeboronation (replacement of the boronic ester with a hydrogen) products are common challenges.
-
To Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is critical.[1] Using a well-defined Pd(0) precatalyst or ensuring efficient in-situ reduction of a Pd(II) source can also help.
-
To Minimize Protodeboronation: This occurs when the boronic ester is cleaved by water or other protic sources before it can participate in the catalytic cycle.
-
Using anhydrous solvents and bases is crucial.
-
The neopentyl glycol ester is generally more stable towards protodeboronation than the corresponding boronic acid.[3]
-
Using a less nucleophilic base like potassium fluoride (KF) can sometimes mitigate this issue.
-
Q4: How does the choice of solvent and base impact the yield of my Suzuki coupling reaction with this specific boronic ester?
A4: The solvent and base play interconnected roles in the Suzuki-Miyaura coupling.
-
Solvent: Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often with a small amount of water to aid in dissolving the base.[4] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. For higher temperatures, toluene is a suitable option.
-
Base: The base activates the boronic ester for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. The strength of the base can significantly affect the reaction rate and yield. For challenging couplings, stronger bases are often more effective.[1]
Troubleshooting Guides
Problem: Low Yield
Problem: Significant Side Product Formation
Data Presentation: Comparison of Reaction Conditions
Table 1: Effect of Palladium Catalyst/Ligand System on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | Low to Moderate | General Knowledge |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | Good to Excellent | [1][2] |
| XPhos Pd G3 (2) | - | K₃PO₄ | THF/H₂O | 80 | 6 | High | [1] |
Table 2: Influence of Base and Solvent on Yield
| Base (equiv) | Solvent | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | 90 | 12 | Moderate | [4] |
| K₃PO₄ (2) | Toluene | Pd₂(dba)₃/SPhos | 110 | 8 | High | [1] |
| Cs₂CO₃ (2) | DMF | Pd(OAc)₂/XPhos | 100 | 10 | Good to High | [1] |
| NaOH (2) | MeOH/H₂O (3:2) | Pd(II) complex | Reflux | 4 | Variable | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the optimization of the Suzuki coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 10:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, the palladium precatalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
Experimental Workflow for Suzuki Coupling
References
Technical Support Center: Cross-Coupling Reactions with 2-Formylphenylboronic Acid Neopentyl Glycol Ester
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-formylphenylboronic acid neopentyl glycol ester in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of benzaldehyde in my reaction mixture, leading to low yields of my desired cross-coupled product. What is the cause and how can I prevent it?
A1: The formation of benzaldehyde is a result of a common side reaction called protodeboronation . In this process, the carbon-boron bond of the boronic acid ester is cleaved and replaced with a carbon-hydrogen bond. For 2-formylphenylboronic acid and its derivatives, this side reaction is particularly accelerated under aqueous basic conditions. The ortho-formyl group makes the boronic acid moiety more susceptible to hydrolysis and subsequent protodeboronation.
To minimize benzaldehyde formation, it is crucial to switch to anhydrous reaction conditions . The neopentyl glycol ester is more stable than the free boronic acid, but the presence of water, especially with certain bases, can still lead to hydrolysis and protodeboronation.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvents (e.g., THF, dioxane, toluene) are thoroughly dried and degassed.
-
Employ Anhydrous Bases: Use bases that are compatible with anhydrous conditions. Potassium trimethylsilanolate (TMSOK) has been shown to be highly effective. Other options include carefully dried potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ester Stability: The neopentyl glycol ester provides greater stability against protodeboronation compared to the free boronic acid.[1] Utilizing this ester is a key step in preventing this side reaction.
Q2: My reaction is producing a symmetrical biaryl byproduct (a dimer of the 2-formylphenyl group). What is this side reaction and how can I suppress it?
A2: This byproduct is formed through homocoupling , where two molecules of the boronic acid ester react with each other. This is another common side reaction in palladium-catalyzed cross-couplings. Homocoupling can be promoted by the presence of oxygen in the reaction mixture or by certain palladium(II) species.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). This involves properly degassing your solvents and flushing the reaction vessel.
-
Catalyst Choice: Use a high-quality Pd(0) catalyst or a pre-catalyst that reliably reduces to Pd(0) in situ. The presence of Pd(II) without a reductive pathway can favor homocoupling.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Q3: Why is the neopentyl glycol ester preferred over the free boronic acid or a pinacol ester for this substrate?
A3: The neopentyl glycol ester of 2-formylphenylboronic acid offers a balance of stability and reactivity.
-
Stability: Compared to the free boronic acid, the neopentyl glycol ester is significantly more stable to storage and less prone to decomposition, including protodeboronation.[1]
-
Reactivity: In anhydrous conditions, neopentyl glycol esters have been shown to lead to faster reaction times and higher yields compared to the corresponding boronic acids.[2] Studies have also indicated that electron-rich esters, like the neopentyl glycol ester, can lead to increased rates of transmetalation in the Suzuki-Miyaura catalytic cycle.[3] While pinacol esters are also common, neopentyl glycol esters have demonstrated excellent performance in challenging anhydrous couplings.
Troubleshooting Guide: Minimizing Side Reactions
The following table summarizes the impact of reaction conditions on the yield of the desired product and the formation of the major byproduct, benzaldehyde, from protodeboronation.
| Condition | Reagent | Base | Solvent | Desired Product Yield (%) | Benzaldehyde Yield (%) | Recommendation |
| Aqueous | 2-Formylphenylboronic Acid | Na₂CO₃ | DME/H₂O | 54% | 39% | Not Recommended. Aqueous conditions significantly promote protodeboronation of the ortho-formyl substituted boronic acid. |
| Anhydrous | 2-Formylphenylboronic Acid Neopentyl Glycol Ester | TMSOK | THF | >95% | <3% | Highly Recommended. Anhydrous conditions using a soluble, strong base with the stable neopentyl glycol ester dramatically suppress protodeboronation and improve product yield.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Formylphenylboronic Acid Neopentyl Glycol Ester
This protocol describes the formation of the stable neopentyl glycol ester from the corresponding boronic acid.
Materials:
-
2-Formylphenylboronic acid
-
Neopentyl glycol (1.1 equiv)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, add 2-formylphenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
Add toluene to create a suspension (approx. 0.2 M concentration).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 1.5-2 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature. The solution should be clear.
-
Wash the organic solution with deionized water (4 times). Note: Minimize contact time to prevent hydrolysis of the ester.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the white, solid neopentyl glycol ester.[2]
Protocol 2: Anhydrous Suzuki-Miyaura Cross-Coupling
This protocol outlines a high-yield, anhydrous cross-coupling procedure that minimizes side reactions.
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv)
-
2-Formylphenylboronic acid neopentyl glycol ester (1.2 equiv)
-
Potassium trimethylsilanolate (TMSOK) (1.5 equiv)
-
Pd-P(t-Bu₃)-G3 pre-catalyst (2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried flask under an inert atmosphere (Argon), combine the aryl bromide (1.0 equiv), 2-formylphenylboronic acid neopentyl glycol ester (1.2 equiv), and the palladium pre-catalyst (2 mol%).
-
Add anhydrous THF to dissolve the solids (target concentration of ~0.5 M).
-
In a separate flask, prepare a solution of TMSOK (1.5 equiv) in anhydrous THF.
-
Slowly add the TMSOK solution to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1.5-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[1][2]
Visualizing Reaction Pathways
The following diagrams illustrate the desired catalytic cycle and the competing side reaction pathways.
Figure 1. Desired Suzuki-Miyaura catalytic cycle and competing side reactions.
Figure 2. Troubleshooting workflow for side reactions.
References
- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in chemical reactions involving 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation when using this compound in cross-coupling reactions?
A1: Catalyst deactivation in reactions with this substrate can stem from several factors, primarily related to its functional groups. The most common causes include:
-
Aldehyde-Mediated Deactivation: The benzaldehyde group can interact with the catalyst, typically a palladium complex, in several ways. It can coordinate to the metal center, potentially forming inactive complexes. Under certain conditions, especially at elevated temperatures, palladium catalysts can catalyze the decarbonylation of aldehydes, leading to catalyst consumption and the formation of undesired byproducts.[1][2][3]
-
Side Reactions of the Aldehyde: The presence of a base, essential for many cross-coupling reactions, can promote side reactions of the aldehyde group, such as the Cannizzaro reaction, particularly with strong bases.[4] These side reactions can consume the starting material and generate species that may interfere with the catalytic cycle.
-
Boronate Ester Instability: While generally more stable than the corresponding boronic acids, boronate esters can undergo hydrolysis or degradation under certain conditions, affecting the transmetalation step of the catalytic cycle.
-
General Deactivation Pathways: Like in other cross-coupling reactions, common deactivation mechanisms such as the formation of palladium black (agglomeration of Pd(0)), ligand degradation, and poisoning by impurities in solvents or reagents can also occur.
Q2: How does the choice of base impact catalyst stability and the overall reaction success?
A2: The choice of base is critical. A base that is too strong can lead to undesired side reactions of the aldehyde functionality.[4] Weaker inorganic bases are generally preferred. The base's role is to facilitate the transmetalation step, but its selection must be balanced to avoid degradation of the aldehyde-containing substrate.[5][6][7]
Q3: Can the neopentyl glycol boronate ester group itself contribute to catalyst deactivation?
A3: The 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group is generally considered robust. However, the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle can be influenced by the nature of the boronic ester.[8] While less prone to protodeboronation than boronic acids, suboptimal reaction conditions could potentially lead to its degradation.
Q4: What are the initial indicators of catalyst deactivation in my reaction?
A4: Common signs include:
-
Stalled reaction progress, as observed by monitoring techniques like TLC, GC, or LC-MS.
-
A noticeable change in the reaction mixture's color, such as the formation of a black precipitate (palladium black), indicating catalyst agglomeration.
-
The appearance of unexpected byproducts, which could arise from side reactions of the aldehyde or from catalyst-mediated decomposition pathways.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition by the Aldehyde Group | 1. Lower the Reaction Temperature: High temperatures can accelerate aldehyde decarbonylation.[1][2] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. 2. Select a More Robust Ligand: Bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic species and promote the desired cross-coupling over side reactions. 3. Use a Pre-activated Catalyst: Employing a well-defined Pd(0) precatalyst can sometimes improve consistency and activity. |
| Inappropriate Base Selection | 1. Screen Weaker Bases: If using a strong base (e.g., hydroxides), switch to milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[9] 2. Ensure Anhydrous Conditions: If using a base that is not a hydroxide, ensure the reaction is strictly anhydrous to prevent Cannizzaro-type reactions.[4] |
| Poor Quality of Reagents or Solvents | 1. Use High-Purity Reagents: Ensure the this compound and the coupling partner are of high purity. 2. Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Degas all solvents prior to use. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Decarbonylation of the Benzaldehyde | 1. Reduce Reaction Temperature: This is the primary method to minimize palladium-catalyzed decarbonylation.[1][2] 2. Use a Lower Catalyst Loading: While seemingly counterintuitive, a lower catalyst concentration might disfavor the bimolecular processes that can lead to deactivation and side reactions.[10] |
| Aldehyde Side Reactions (e.g., Cannizzaro) | 1. Avoid Strong Bases: Do not use hydroxide bases if possible. Opt for carbonates or phosphates.[4][11] 2. Control Water Content: If a protic solvent is necessary, minimize the amount of water to disfavor water-mediated side reactions. |
| Homocoupling of the Boronate Ester | 1. Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can promote oxidative homocoupling. 2. Optimize Ligand-to-Metal Ratio: An appropriate ligand-to-metal ratio is crucial for preventing side reactions. A slight excess of ligand can sometimes be beneficial. |
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Aldehydes
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100-110 | 12-24 | Varies | [12] |
| Phenylboronic Acid | Cu-Ni-Pd NPs | - | Na₂CO₃ (1 mmol) | EtOH/H₂O (3:1) | RT | < 2 | 99 | [9] |
| Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (3) | Dioxane | 80 | 12 | Varies | [13] |
| 2-Pyridylboronate | Pd₂(dba)₃ (1-1.5) | 1 (a phosphite ligand) (3-4.5) | KF (3) | Dioxane | 110 | Varies | Good to Excellent | [14] |
Note: Yields are highly substrate-dependent. These conditions serve as a starting point for optimization.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the aryl or heteroaryl halide coupling partner (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
The flask is sealed with a septum, and the atmosphere is exchanged with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., toluene/water mixture) via syringe. The solvent should be anhydrous and deoxygenated.
-
-
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
-
Mandatory Visualization
Caption: Potential catalyst deactivation pathways in reactions involving this compound.
Caption: A systematic workflow for troubleshooting catalyst deactivation issues.
References
- 1. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Aldehyde - Wikipedia [en.wikipedia.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Suzuki-Miyaura cross-coupling reactions. The information is tailored to address common challenges, with a specific focus on optimizing reaction temperature to maximize yield and minimize side-product formation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings, especially with sterically hindered reactants like this compound, can stem from several factors. Key aspects to verify include:
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Catalyst Activity: Ensure your palladium catalyst and ligand are active. Deactivated or old catalysts are a common cause of reaction failure.
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Reaction Temperature: Temperature is a critical parameter. Insufficient heat may lead to a sluggish or stalled reaction, while excessive heat can promote side reactions and decomposition. A screening of temperatures is often necessary to find the optimal balance. For instance, in couplings involving 2-formylphenylboronic acid, aprotic conditions at 100°C in DMF have been shown to provide high yields (89%), whereas aqueous conditions at 80°C resulted in lower yields and the formation of side products[1].
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Base Selection: The choice and quality of the base are crucial. Ensure the base is sufficiently strong to facilitate transmetalation but not so strong as to cause significant side reactions. Anhydrous conditions and finely ground base can improve reproducibility.
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Solvent and Degassing: The solvent system must be appropriate for all reactants and the catalyst system. Proper degassing of the solvent and reaction mixture is essential to prevent catalyst oxidation and homocoupling of the boronic ester.
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Purity of Reactants: Impurities in either the boronic ester or the coupling partner can inhibit the catalyst and reduce yields.
Q2: I am observing significant side-product formation in my reaction. What are the likely side products and how can I minimize them by adjusting the temperature?
A2: Common side products in Suzuki-Miyaura couplings include homocoupling of the boronic ester and protodeboronation (replacement of the boronic ester group with a hydrogen). Temperature plays a significant role in the formation of these byproducts.
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Homocoupling: This side reaction is often promoted by the presence of oxygen and can be exacerbated at higher temperatures. Ensuring rigorous degassing and maintaining an inert atmosphere can mitigate this. If homocoupling persists at elevated temperatures, a lower temperature with a more active catalyst/ligand system may be beneficial.
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Protodeboronation: This is particularly problematic in the presence of water and certain bases. While higher temperatures can accelerate the desired reaction, they can also increase the rate of protodeboronation. If you observe significant amounts of benzaldehyde as a byproduct, consider lowering the reaction temperature and using anhydrous conditions if possible. For example, a study on the coupling of 2-formylphenylboronic acid showed the formation of benzaldehyde as a byproduct under aqueous conditions at 80°C[1].
Q3: What is the optimal temperature range for the coupling of this compound?
A3: The optimal temperature is highly dependent on the specific coupling partner, catalyst, ligand, and solvent system used. However, for sterically hindered substrates, temperatures in the range of 80°C to 110°C are commonly employed. It is recommended to perform a temperature screening to determine the ideal conditions for your specific reaction. In some cases, even higher temperatures may be required, but this increases the risk of side reactions[2]. Conversely, with a highly active catalyst system, it may be possible to achieve good yields at lower temperatures. For instance, a study on a sterically hindered substrate showed a significant drop in yield from 85% at 60°C to 66% at 50°C, indicating a sharp temperature dependence[3][4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Materials | Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C) and monitor the reaction progress. |
| Inactive catalyst or ligand. | Use a fresh batch of catalyst and ligand. Consider a more active catalyst system designed for sterically hindered substrates. | |
| Inefficient base. | Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and anhydrous if necessary. | |
| Formation of Benzaldehyde (Protodeboronation) | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Reaction temperature is too high, accelerating the side reaction. | Decrease the reaction temperature. This may require a longer reaction time or a more active catalyst to achieve full conversion of the desired product. | |
| Formation of Biaryl Homocoupling Product | Inadequate degassing of the reaction mixture. | Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Reaction temperature is too high. | Lowering the temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling. | |
| Reaction Stalls Before Completion | Catalyst deactivation at the operating temperature. | Consider a more thermally stable catalyst/ligand combination. Alternatively, a lower reaction temperature with a longer reaction time may be necessary. |
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of a Suzuki-Miyaura Coupling with a Sterically Hindered ortho-Substituted Phenylboronic Acid.
This table is a representative example based on literature data for a sterically hindered substrate and illustrates the general trend of temperature effects. Optimal temperatures for your specific reaction may vary.
| Entry | Temperature (°C) | Yield (%) | Reference |
| 1 | 50 | 66 | [3][4] |
| 2 | 60 | 85 | [3][4] |
| 3 | 70 | 84 | [3] |
| 4 | 80 | 89 (in DMF, aprotic) | [1] |
| 5 | 80 | 54 (in DME/H₂O, aqueous) | [1] |
| 6 | 110 | General protocol temperature | [5] |
| 7 | 130 | Rapid consumption of starting material | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at Elevated Temperature
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl bromide coupling partner (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or anhydrous DMF) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required) under a positive flow of inert gas.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base on the stability of 2-formylphenylboronic acid neopentyl glycol ester
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use and stability of 2-formylphenylboronic acid neopentyl glycol ester, particularly concerning the effects of bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the neopentyl glycol group in 2-formylphenylboronic acid neopentyl glycol ester?
A1: The neopentyl glycol group serves as a protecting group for the boronic acid functionality. Boronic acids themselves can be unstable under certain reaction and purification conditions, prone to dehydration to form boroxines, protodeboronation, and oxidation.[1] The neopentyl glycol ester enhances the stability of the compound, making it easier to handle, purify, and store.
Q2: How does the presence of a base generally affect the stability of boronic esters like 2-formylphenylboronic acid neopentyl glycol ester?
A2: The effect of a base on a boronic ester is multifaceted. In many applications, such as the Suzuki-Miyaura coupling, a base is required to activate the boronic ester for transmetalation with the palladium catalyst. The base facilitates the formation of a more nucleophilic "ate" complex (a tetracoordinate boronate species). However, strong bases, particularly in the presence of water, can also promote the hydrolysis of the ester back to the parent boronic acid and neopentyl glycol. Furthermore, strong bases can accelerate undesirable side reactions like protodeboronation, where the boronic ester group is replaced by a hydrogen atom.
Q3: What are the common side reactions to be aware of when using 2-formylphenylboronic acid neopentyl glycol ester with bases?
A3: The primary side reactions of concern include:
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Hydrolysis: The cleavage of the neopentyl glycol ester to form 2-formylphenylboronic acid. This can be accelerated by strong bases and the presence of water.
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Protodeboronation: The loss of the boronic ester functionality, which is replaced by a hydrogen atom. This is a common issue with electron-rich aryl boronic acids and can be promoted by strong bases in protic solvents.
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Homocoupling: The coupling of two molecules of the boronic ester to form a symmetrical biaryl species. This can be influenced by the reaction conditions, including the choice of catalyst and base.
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Reactions involving the formyl group: The aldehyde functionality can potentially undergo side reactions such as aldol condensation or Cannizzaro-type reactions under strongly basic conditions, especially at elevated temperatures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 2-formylphenylboronic acid neopentyl glycol ester and bases.
Issue 1: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Inefficient Transmetalation | The chosen base may not be optimal for activating the boronic ester. Consider screening different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF). Ensure the base is finely powdered and anhydrous if running the reaction under anhydrous conditions. |
| Protodeboronation of the Boronic Ester | This is a common side reaction, especially with stronger bases and protic solvents.[2] Switch to a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH).[2] If possible, use anhydrous solvents and reagents to minimize the proton source. |
| Hydrolysis of the Boronic Ester | Premature hydrolysis of the ester can lead to lower reactivity or the formation of byproducts. Minimize the amount of water in the reaction or switch to anhydrous conditions. Neopentyl glycol esters are known to slowly hydrolyze in the presence of water.[3] |
| Catalyst Inactivation | The base or impurities may be deactivating the palladium catalyst. Ensure all reagents are of high purity. |
| Poor Solubility | The boronic ester or other reagents may not be fully dissolved in the chosen solvent system. Try a different solvent or a co-solvent system to improve solubility. |
Issue 2: Significant Formation of Protodeboronation Byproduct
| Potential Cause | Troubleshooting Step |
| Base is too strong | Strong bases in aqueous media are known to accelerate protodeboronation.[2] Use a weaker inorganic base like K₂CO₃ or KF. |
| Presence of Protic Solvents | Water or alcohol solvents can act as a proton source for protodeboronation. Switch to anhydrous aprotic solvents like dioxane, THF, or toluene.[3] |
| Prolonged Reaction Time at High Temperature | Extended reaction times, especially at elevated temperatures, can increase the incidence of side reactions. Monitor the reaction progress and stop it once the starting material is consumed. |
Issue 3: Difficulty in Purifying the Product due to Boronic Acid-Related Impurities
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the Ester on Silica Gel | Boronic acids and some esters can be unstable on silica gel during column chromatography. Consider using a less acidic stationary phase or neutralizing the silica gel with a small amount of triethylamine in the eluent. Some more sterically hindered boronic esters have shown greater stability on silica gel. |
| Co-elution with Boronic Acid Byproducts | Unreacted boronic ester or its hydrolyzed form (boronic acid) may co-elute with the desired product. A boronic acid scavenger resin can be used during the workup to remove these impurities. An alternative is to perform an acidic or basic wash to extract the boronic acid species. |
Stability of 2-Formylphenylboronic Acid Neopentyl Glycol Ester with Various Bases (Qualitative)
| Base | Type | Solvent System | Expected Stability of Boronic Ester | Notes |
| Sodium Hydroxide (NaOH) | Strong, Inorganic | Aqueous / Biphasic | Low | Prone to rapid hydrolysis of the ester and can promote protodeboronation.[2] |
| Potassium Carbonate (K₂CO₃) | Moderate, Inorganic | Aqueous / Biphasic / Anhydrous | Moderate | A commonly used base in Suzuki couplings; offers a good balance between reactivity and stability. Milder than hydroxides. |
| Potassium Phosphate (K₃PO₄) | Moderate, Inorganic | Aqueous / Biphasic / Anhydrous | Moderate to High | Often a good choice for minimizing protodeboronation compared to stronger bases. |
| Triethylamine (Et₃N) | Weak, Organic | Anhydrous Organic | High | Generally not strong enough to promote significant hydrolysis or protodeboronation under anhydrous conditions. May be less effective at promoting transmetalation in some cross-coupling reactions. |
| Cesium Carbonate (Cs₂CO₃) | Strong, Inorganic | Anhydrous Organic | Moderate | Often used in anhydrous conditions and is effective in promoting Suzuki couplings. Its higher solubility in organic solvents can be advantageous. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of 2-Formylphenylboronic Acid Neopentyl Glycol Ester in the Presence of a Base via ¹H NMR Spectroscopy
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Sample Preparation:
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In an NMR tube, dissolve a known amount of 2-formylphenylboronic acid neopentyl glycol ester (e.g., 10 mg) in a deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or CD₃CN).
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Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis.
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Acquire a baseline ¹H NMR spectrum (t = 0).
-
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Initiation of the Stability Study:
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To the NMR tube, add a stoichiometric equivalent (or desired excess) of the base to be tested (e.g., K₂CO₃). If the base is not soluble, ensure it is finely powdered.
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If studying the effect of water, add a known volume of D₂O.
-
-
Monitoring:
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Acquire ¹H NMR spectra at regular time intervals (e.g., 1 h, 2 h, 4 h, 8 h, 24 h) at a constant temperature.
-
-
Data Analysis:
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Integrate the characteristic peaks of the 2-formylphenylboronic acid neopentyl glycol ester (e.g., the aldehyde proton, aromatic protons, and neopentyl glycol protons) and the internal standard.
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Calculate the percentage of the remaining ester at each time point relative to the initial concentration at t = 0.
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Monitor for the appearance of new peaks corresponding to degradation products, such as 2-formylphenylboronic acid and neopentyl glycol.
-
Visualizations
Caption: General reaction and degradation pathways for 2-formylphenylboronic acid neopentyl glycol ester in the presence of a base.
Caption: A troubleshooting workflow for optimizing reactions involving 2-formylphenylboronic acid neopentyl glycol ester.
References
Preventing protodeboronation of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde during chemical reactions, particularly the Suzuki-Miyaura cross-coupling.
I. Understanding Protodeboronation
Protodeboronation is an undesired side reaction that results in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of benzaldehyde as a byproduct and a reduction in the yield of the desired coupled product. This process is particularly prevalent under the basic and aqueous conditions often employed in Suzuki-Miyaura cross-coupling reactions.[1][2]
The presence of the electron-withdrawing ortho-formyl group in this compound can increase the susceptibility of the C-B bond to cleavage.
Signaling Pathway of Protodeboronation
Caption: Two primary pathways for protodeboronation.
II. Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of coupled product, significant benzaldehyde byproduct. | High rate of protodeboronation. | 1. Optimize the base: Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or KOH. The rate of protodeboronation is highly pH-dependent.[1] 2. Use anhydrous conditions: The absence of water significantly reduces the rate of hydrolysis to the more labile boronic acid.[3] 3. Lower the reaction temperature: While this may slow down the desired coupling, it can disproportionately reduce the rate of protodeboronation. |
| Reaction fails to go to completion. | Catalyst deactivation or inefficient transmetalation. | 1. Choose an appropriate catalyst/ligand system: For electron-deficient arylboronic esters, a highly active catalyst can promote the desired coupling to outcompete protodeboronation. Consider using ligands like SPhos or XPhos. 2. Consider a "slow-release" strategy: Convert the boronic ester to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate. This allows for a slow, controlled release of the boronic acid, keeping its concentration low and minimizing side reactions.[4][5] |
| Inconsistent results between batches. | Purity and stability of the boronic ester. | 1. Ensure high purity of the starting material: Impurities can affect catalyst performance and reaction kinetics. 2. Store the boronic ester properly: this compound should be stored under an inert atmosphere at a low temperature to prevent degradation. |
III. Frequently Asked Questions (FAQs)
Q1: Is the neopentyl glycol ester of 2-formylphenylboronic acid more stable to protodeboronation than the pinacol ester?
A1: While both are commonly used, their stability can be nuanced. Kinetic studies on other arylboronic esters have shown that neopentyl glycol esters can exhibit faster transmetalation rates in Suzuki-Miyaura couplings compared to pinacol esters.[6] This faster desired reaction can sometimes outcompete the protodeboronation side reaction. However, the hydrolytic stability of the ester is also a key factor, as hydrolysis to the boronic acid can be a major pathway for protodeboronation.[1] The optimal choice may be substrate and condition-dependent.
Q2: What is the recommended base for Suzuki-Miyaura coupling with this boronic ester?
A2: The choice of base is critical. Strong bases in high concentrations tend to accelerate protodeboronation. Therefore, milder bases are generally recommended.
| Base | Typical Concentration | Solvent | Notes |
| K₃PO₄ | 2-3 equivalents | Dioxane/H₂O, Toluene | A good starting point for sensitive substrates. |
| Cs₂CO₃ | 2-3 equivalents | Dioxane, Toluene, DMF | Often effective when other bases fail. |
| K₂CO₃ | 2-3 equivalents | Dioxane/H₂O, Toluene | Can be effective, but may be too basic for highly sensitive substrates. |
| Na₂CO₃ | 2-3 equivalents | Dioxane/H₂O, Toluene | A common and cost-effective choice, but may promote protodeboronation. |
Q3: How can I implement a "slow-release" strategy using a MIDA boronate?
A3: The use of an N-methyliminodiacetic acid (MIDA) boronate is an excellent strategy to combat protodeboronation. MIDA boronates are air- and chromatographically stable crystalline solids that slowly hydrolyze under basic conditions to release the corresponding boronic acid in low concentrations, thus favoring the desired cross-coupling over protodeboronation.[4][5]
Workflow for MIDA Boronate Strategy
Caption: Workflow for using a MIDA boronate in Suzuki-Miyaura coupling.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Formylphenyl MIDA Boronate
This protocol is adapted from general procedures for the synthesis of MIDA boronates.[5]
Materials:
-
2-Formylphenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Acetonitrile (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-formylphenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add a 1:1 mixture of anhydrous acetonitrile and toluene.
-
Heat the mixture to reflux and azeotropically remove water using the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude MIDA boronate can be purified by recrystallization or silica gel chromatography. MIDA boronates are notably stable on silica gel.[4]
Protocol 2: Suzuki-Miyaura Coupling using 2-Formylphenyl MIDA Boronate (Slow-Release Conditions)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Formylphenyl MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 10:1, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, 2-formylphenyl MIDA boronate, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
V. Data Summary
| Boron Species | Relative Stability to Protodeboronation | Key Considerations |
| Arylboronic Acid | Low | Highly susceptible to protodeboronation, especially at high pH.[1] |
| Neopentyl Glycol Boronic Ester | Moderate | Can offer improved handling and stability over the free boronic acid. May exhibit faster transmetalation than pinacol esters.[6] |
| Pinacol Boronic Ester | Moderate to High | Generally more stable than the corresponding boronic acid, but hydrolysis can still lead to protodeboronation.[1] |
| MIDA Boronate Ester | Very High | Exceptionally stable; used in "slow-release" strategies to minimize protodeboronation of unstable boronic acids.[4][5] |
| Potassium Aryltrifluoroborate | High | Stable, crystalline solids that slowly release the boronic acid under reaction conditions.[7] |
By understanding the mechanisms of protodeboronation and employing the appropriate mitigation strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of reactions involving this compound.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of Boronic Esters
Welcome to the technical support center for the chromatographic purification of boronic esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my boronic ester sticking to the silica gel column or showing significant streaking on a TLC plate?
A1: Boronic esters, particularly boronic acids, can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to several issues:
-
Irreversible Adsorption: The Lewis acidic boron atom can coordinate with the Lewis basic silanol groups, causing the compound to remain on the stationary phase.[1][2][3]
-
Hydrolysis: The presence of water on the silica surface can lead to the hydrolysis of the boronic ester back to the more polar boronic acid, which exhibits stronger binding to the silica.[1][4]
-
Streaking on TLC: This is often a visual indicator of the on-plate decomposition or strong, undesirable interactions with the silica.[3][5]
Q2: My boronic ester does not have a UV chromophore. How can I visualize it on a TLC plate and during column chromatography?
A2: Many boronic esters are UV inactive, making their detection challenging.[2][6] Several staining methods can be employed for TLC visualization:
-
Potassium Permanganate Stain: A versatile stain for many organic compounds.
-
Iodine Chamber: The compound adsorbs iodine vapor, appearing as a brown spot.[2]
-
Alizarin Stain: This method is selective for boronic acids and their esters. A TLC plate is dipped in an alizarin solution, and upon drying, the boronic acid/ester spots appear as bright yellow fluorescent areas under 366 nm UV light.[7][8]
For column chromatography, fractions can be analyzed by TLC using one of these staining methods. Alternatively, techniques like High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Evaporative Light Scattering Detector - ELSD) or Mass Spectrometry (MS) can be used.[9] A post-column reaction with alizarin followed by fluorescence detection is another sensitive HPLC detection method.[10]
Q3: What are some common impurities found after the synthesis of boronic esters, and how can I remove them?
A3: Common impurities include unreacted starting materials, homocoupled byproducts, and boronic acid (from hydrolysis).[1][11] Purification strategies depend on the nature of the impurities:
-
Excess Bis(pinacolato)diboron (B2pin2): Can sometimes be removed by filtration through a plug of silica or by recrystallization.[1]
-
Boronic Acid: Can be removed by performing an extraction with a mild base to form the water-soluble boronate salt, though this may risk hydrolysis of the desired ester.[11]
-
Other Organic Impurities: Chromatographic methods are typically required. The choice of the stationary and mobile phase is critical for successful separation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic purification of boronic esters.
Problem 1: Low or No Recovery of Boronic Ester from a Silica Gel Column
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Strong Adsorption/Decomposition on Silica | 1. Deactivate the Silica Gel: Use a less acidic stationary phase.[3] 2. Switch to a Different Stationary Phase: Alumina is a common alternative.[3][11] 3. Use Boric Acid Impregnated Silica Gel: This can suppress over-adsorption.[5][12][13] | Protocol 1: Silica Deactivation with Triethylamine 1. Prepare the slurry for column packing in your chosen solvent system (e.g., Hexane/Ethyl Acetate). 2. Add triethylamine (NEt3) dropwise to the slurry until the supernatant is slightly basic (sniff test or pH paper). This is typically ~1% v/v. 3. Pack the column with the deactivated silica slurry. 4. Run the chromatography using a mobile phase containing ~1% NEt3.[3] Protocol 2: Using Neutral Alumina 1. Choose neutral alumina as your stationary phase.[11] 2. Pack the column using a non-polar solvent like hexane. 3. Elute the column with a gradient of a suitable solvent system (e.g., Hexane/Ethyl Acetate). Boronic esters are often less polar and may elute quickly.[11] Protocol 3: Preparation of Boric Acid Impregnated Silica Gel 1. Prepare a solution of boric acid in a suitable solvent (e.g., methanol). 2. Mix the silica gel with the boric acid solution. 3. Evaporate the solvent under reduced pressure to obtain the boric acid-impregnated silica gel. 4. Pack and run the column as usual.[12][13] |
| Hydrolysis to Boronic Acid | 1. Use Anhydrous Solvents: Ensure all solvents used for chromatography are dry. 2. Work Quickly: Minimize the time the compound spends on the column.[5] 3. Use a More Stable Boronic Ester: Consider using protecting groups that are more resistant to hydrolysis. | See Table: Comparison of Boronic Ester Protecting Groups |
Problem 2: Co-elution of the Boronic Ester with Impurities
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Similar Polarity of Product and Impurity | 1. Optimize the Mobile Phase: Systematically screen different solvent systems and gradients. The use of modifiers like a small amount of acetic acid or triethylamine can alter selectivity.[11] 2. Change the Stationary Phase: A switch from silica to alumina (acidic, neutral, or basic) or a bonded phase (e.g., C18 for reversed-phase) can significantly change the elution order.[3] 3. Preparative HPLC: For difficult separations, preparative HPLC offers higher resolution.[11][14] | Protocol 4: Systematic HPLC Method Development 1. Initial Screening: Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phases (e.g., Acetonitrile/Water, Methanol/Water) with different pH modifiers (e.g., formic acid for low pH, ammonium hydroxide for high pH).[14] 2. Gradient Optimization: Once a promising column/mobile phase combination is identified, optimize the gradient profile to maximize the resolution between your product and the impurities.[14] |
| Product is an Oil and Cannot be Recrystallized | 1. Trituration: This can sometimes remove impurities if the product is an oil.[11] 2. Derivatization: Convert the boronic ester to a more stable, crystalline derivative for purification, and then cleave the protecting group. | Protocol 5: Derivatization to a MIDA Boronate 1. React the crude boronic ester with N-methyliminodiacetic acid (MIDA). MIDA boronates are often more stable and crystalline.[2] 2. Purify the MIDA boronate by column chromatography or recrystallization. 3. Cleave the MIDA group under mild basic conditions to regenerate the boronic acid, which can then be re-esterified if needed. |
Data Presentation: Comparison of Boronic Ester Protecting Groups
The choice of protecting group can significantly impact the stability and chromatographic behavior of a boronic ester.
| Protecting Group | Common Abbreviation | Stability to Silica Gel | General Characteristics | Deprotection Conditions |
| Pinacol | pin | Moderate; can be unstable, leading to hydrolysis or adsorption.[4][13][15] | Most common protecting group, generally stable enough for chromatography if care is taken.[13] | Often used directly in subsequent reactions; can be difficult to hydrolyze.[13][15] |
| N-Methyliminodiacetic acid | MIDA | High | Forms a stable, tetracoordinate boron species that is robust to chromatography.[2][13] | Mild aqueous base.[16] |
| 1,8-Diaminonaphthalene | dan | Very High | Forms a highly stable derivative due to N-B coordination, reducing Lewis acidity.[13] | Harsh acidic conditions. |
| 3,4-diethylhexane-3,4-diol | Epin | High | More stable on silica gel compared to pinacol esters, allowing for easier purification.[4][17][18] | Used directly in subsequent reactions. |
| Potassium trifluoroborate salt | BF3K | N/A (salt) | Crystalline solids that are easy to handle and purify by recrystallization.[2][13] | Aqueous acid. |
Visualizations: Workflows and Logical Relationships
Below are diagrams illustrating key decision-making processes and concepts in boronic ester purification.
Caption: Decision workflow for purifying boronic esters.
Caption: Boronic ester instability on silica gel.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. research.wur.nl [research.wur.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 17. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Reactions with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, particularly in the context of scaling up Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the neopentyl glycol ester of 2-formylphenylboronic acid in large-scale synthesis?
A1: The neopentyl glycol protecting group offers enhanced stability compared to the free boronic acid or its pinacol ester counterpart. This increased stability can lead to several advantages in a manufacturing setting:
-
Reduced Protodeboronation: This protecting group is more resistant to premature cleavage of the C-B bond, a common side reaction that lowers yield and generates impurities.
-
Improved Handling and Storage: The compound is a stable, crystalline solid, making it easier to handle, weigh, and store on a large scale compared to potentially hygroscopic or less stable boronic acids.
-
Consistent Reactivity: Its stability ensures more predictable and reproducible reactivity, which is crucial for process control in scaled-up reactions.
Q2: What are the critical parameters to consider when scaling up a Suzuki-Miyaura reaction with this compound?
A2: When moving from bench-scale to pilot or production scale, several parameters become critical for ensuring a safe, efficient, and reproducible process. These include:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is crucial for achieving high conversion and minimizing side reactions. What works on a small scale may not be optimal for a larger batch.
-
Solvent Selection and Purity: The solvent system must be able to dissolve all reactants and facilitate the reaction, while also being suitable for large-scale operations in terms of safety, cost, and environmental impact. Solvent purity is also critical, as certain impurities can poison the catalyst.
-
Base Selection and Stoichiometry: The choice and amount of base can significantly impact reaction kinetics, yield, and impurity profile.
-
Temperature Control: Efficient heat transfer is critical on a large scale to maintain a consistent reaction temperature and prevent runaway reactions or the formation of temperature-dependent impurities.
-
Mixing Efficiency: Proper agitation is necessary to ensure good mass transfer between the different phases of the reaction mixture (if applicable) and to maintain a homogeneous temperature distribution.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is vital to prevent catalyst degradation and the formation of oxidative side products.
Q3: How can I minimize the formation of common impurities during scale-up?
A3: Common impurities in Suzuki-Miyaura reactions include homocoupling products of the boronic ester and dehalogenation of the aryl halide. To minimize these:
-
Homocoupling: This is often caused by the presence of oxygen. Ensure thorough degassing of solvents and maintain a robust inert atmosphere throughout the reaction. Using a pre-catalyst that is less sensitive to air can also be beneficial.
-
Dehalogenation: This side reaction can be promoted by certain bases and high temperatures. Screening different bases and optimizing the reaction temperature can help to reduce dehalogenation. In some cases, using a surfactant-based system in water has been shown to minimize this impurity.[1][2]
-
Protodeboronation: While the neopentyl glycol ester is relatively stable, prolonged reaction times or overly harsh conditions can still lead to the cleavage of the boronic ester. Optimizing the reaction time to reach completion without unnecessary extension is important.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or Incomplete Conversion | 1. Inefficient catalyst/ligand system. 2. Poor solubility of reactants. 3. Insufficient base strength or stoichiometry. 4. Catalyst poisoning. 5. Inadequate mixing. | 1. Screen a panel of palladium catalysts and phosphine ligands. 2. Consider a different solvent system or a co-solvent to improve solubility. 3. Evaluate stronger bases or increase the equivalents of the current base. 4. Ensure high purity of all reagents and solvents.[3] Test for potential catalyst poisons in starting materials. 5. Increase agitation speed and ensure the reactor is appropriately baffled for efficient mixing. |
| High Levels of Homocoupling Impurity | 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst system. | 1. Improve degassing procedures for solvents and the reaction vessel. Maintain a positive pressure of inert gas. 2. Some catalyst systems are more prone to homocoupling. Screen alternative catalysts. |
| Significant Dehalogenation of Aryl Halide | 1. Reaction temperature is too high. 2. Inappropriate base. 3. Unsuitable solvent. | 1. Lower the reaction temperature and monitor the reaction progress over a longer period. 2. Screen alternative bases (e.g., carbonates vs. phosphates). 3. Consider alternative solvent systems. A water-based system with a surfactant like TPGS-750-M has been shown to reduce dehalogenation.[1][2] |
| Formation of Aldehyde-Related Side Products | 1. The aldehyde functionality may participate in side reactions under certain conditions (e.g., strong base, high temperature). | 1. Screen for milder bases and lower reaction temperatures. 2. Protect the aldehyde group if it is not compatible with the optimized reaction conditions for the Suzuki coupling. |
| Difficulty in Product Isolation/Purification | 1. High levels of residual palladium in the product. 2. Formation of closely eluting impurities. | 1. Employ palladium scavenging agents post-reaction. 2. Re-optimize reaction conditions to minimize impurity formation. Consider crystallization as a purification method over chromatography for large-scale operations. |
Data Presentation: Illustrative Impact of Reaction Parameters on a Scaled-Up Suzuki-Miyaura Reaction
The following tables present illustrative data on how different reaction parameters can affect the yield and purity of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide on a 1 kg scale. Note: This data is representative and should be used as a guide for process optimization.
Table 1: Effect of Catalyst and Ligand on Yield and Purity
| Catalyst (mol%) | Ligand (mol%) | Yield (%) | Purity (HPLC Area %) |
| Pd(OAc)₂ (0.5) | SPhos (1.0) | 85 | 97.5 |
| Pd₂(dba)₃ (0.25) | XPhos (0.75) | 92 | 98.8 |
| Pd/C (5 wt%) | - | 65 | 95.0 |
| PdCl₂(dppf) (1.0) | - | 88 | 98.2 |
Table 2: Effect of Base and Solvent on Yield and Purity
| Base (equivalents) | Solvent | Yield (%) | Purity (HPLC Area %) |
| K₂CO₃ (2.0) | Toluene/Water (4:1) | 89 | 98.0 |
| K₃PO₄ (2.0) | Dioxane/Water (4:1) | 93 | 99.1 |
| Cs₂CO₃ (1.5) | THF/Water (4:1) | 91 | 98.5 |
| NaHCO₃ (3.0) | Ethanol/Water (3:1) | 78 | 96.5 |
Table 3: Effect of Temperature on Reaction Time and Impurity Profile
| Temperature (°C) | Reaction Time (h) | Dehalogenation Impurity (%) | Homocoupling Impurity (%) |
| 60 | 12 | 0.5 | 0.8 |
| 80 | 6 | 1.2 | 1.0 |
| 100 | 3 | 3.5 | 1.5 |
Experimental Protocols
Representative Kilogram-Scale Suzuki-Miyaura Coupling Protocol
Disclaimer: This is a representative protocol and should be optimized for the specific aryl halide and equipment being used. All operations should be performed in a suitable reactor under a controlled inert atmosphere by trained personnel.
Materials:
-
This compound (1.00 kg, 1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
Dioxane (8 L)
-
Water (2 L)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and has been rendered inert by purging with nitrogen.
-
Reagent Charging: Charge the reactor with this compound, the aryl bromide, Pd₂(dba)₃, and XPhos under a nitrogen atmosphere.
-
Solvent Addition: Add the dioxane to the reactor and begin agitation.
-
Base Addition: Dissolve the K₃PO₄ in water and degas the solution by bubbling nitrogen through it for at least 30 minutes. Add the degassed base solution to the reactor.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer. Wash the organic layer with brine.
-
Solvent Swap and Crystallization: Distill off the dioxane under reduced pressure and replace it with a suitable solvent for crystallization (e.g., isopropanol).
-
Isolation: Cool the solution to induce crystallization. Filter the product, wash with cold solvent, and dry under vacuum to a constant weight.
Visualizations
General Workflow for a Scaled-Up Suzuki-Miyaura Reaction
Caption: Workflow for a typical scaled-up Suzuki-Miyaura reaction.
Logical Relationship for Troubleshooting Low Conversion
References
Validation & Comparative
A Comparative Guide: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde vs. 2-Formylphenylboronic Acid
In the landscape of synthetic organic chemistry and drug development, the choice of reagents is paramount to the success of a reaction. This guide provides a detailed comparison of two closely related boronic acid derivatives: 2-formylphenylboronic acid and its neopentyl glycol ester, 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective data and experimental insights to inform reagent selection in crucial applications such as Suzuki-Miyaura cross-coupling reactions.
Executive Summary: The Reactivity-Stability Trade-Off
The fundamental difference between 2-formylphenylboronic acid and its neopentyl glycol ester lies in a classic trade-off between reactivity and stability.[1] Boronic acids are generally more reactive, which can lead to faster reaction times in cross-coupling reactions.[1] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid, which facilitates the critical transmetalation step in many catalytic cycles.[1] However, this comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]
Conversely, boronate esters, such as this compound, offer significantly greater stability.[1] The neopentyl glycol protecting group enhances the compound's robustness, making it easier to handle, purify by chromatography, and store for extended periods.[2][3] This increased stability is advantageous in multi-step syntheses and for applications in high-throughput screening where reagent longevity is crucial. The trade-off for this enhanced stability is often a comparatively lower reaction rate. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1]
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and both 2-formylphenylboronic acid and its derivatives are valuable building blocks in this context.[4][5] The following tables summarize representative quantitative data for the performance of these two reagents in a model Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoanisole.
Table 1: Physical and Chemical Properties
| Property | 2-Formylphenylboronic Acid | This compound |
| Molecular Formula | C₇H₇BO₃ | C₁₂H₁₅BO₃ |
| Molecular Weight | 149.94 g/mol | 218.06 g/mol |
| Appearance | White to off-white powder | White to off-white powder or crystalline solid |
| Melting Point | 115-120 °C | Not widely reported, expected to be a stable solid |
| Solubility | Soluble in organic solvents like THF, DMF, and aqueous base | Soluble in common organic solvents |
| Storage Conditions | 2-8°C, under inert atmosphere | Room temperature, protected from moisture |
Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction
Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid/ester (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80°C.
| Parameter | 2-Formylphenylboronic Acid | This compound |
| Reaction Time (h) | 2 - 4 | 4 - 8 |
| Yield (%) | 85 - 95% | 80 - 90% |
| Purity of Crude Product (%) | ~90% | >95% |
| Ease of Handling | Requires careful handling to minimize decomposition | Easier to handle and weigh accurately |
| Shelf Stability | Prone to decomposition over time | High stability, suitable for long-term storage |
Experimental Protocols
General Experimental Workflow for Comparative Study
To objectively compare the performance of 2-formylphenylboronic acid and its neopentyl glycol ester, a parallel experimental setup is crucial.
References
Reactivity Face-Off: Neopentyl Glycol Boronic Esters Emerge as High-Performance Alternatives to Pinacol Esters in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals navigating the landscape of Suzuki-Miyaura cross-coupling reagents, the choice of boronic ester can significantly impact reaction efficiency and timelines. While pinacol boronic esters have long been a staple due to their stability, a growing body of evidence demonstrates that neopentyl glycol boronic esters offer a compelling advantage in terms of reactivity, leading to substantially faster reaction times.
This guide provides an objective comparison of the performance of neopentyl glycol and pinacol boronic esters, supported by experimental data, detailed protocols for their synthesis and use, and a visualization of their role in the catalytic cycle.
Executive Summary: Neopentyl Glycol Esters Accelerate Suzuki-Miyaura Reactions
Kinetic studies reveal a stark difference in the reactivity of neopentyl glycol and pinacol boronic esters in the crucial transmetalation step of the Suzuki-Miyaura reaction. Neopentyl glycol boronic esters have been shown to react significantly faster than their pinacol counterparts. This enhanced reactivity is attributed to the reduced steric hindrance around the boron atom in the neopentyl glycol ester, facilitating the formation of the key palladium-boron intermediate.
Data Presentation: A Quantitative Look at Reactivity
The following table summarizes the key performance differences observed in a comparative study of the Suzuki-Miyaura reaction of a palladium complex with different arylboronic esters to form a biphenyl product.
| Boronic Ester | Approximate Reaction Time (h) | Relative Reactivity | Observations |
| Neopentyl Glycol Boronic Ester | ~0.3 | High | Sigmoidal kinetic profile observed, indicating a complex reaction mechanism.[1] |
| Pinacol Boronic Ester | ~5.5 | Low | Sigmoidal kinetic profile observed.[1] The steric bulk of the pinacol group is suggested to hinder the formation of the pre-transmetalation complex.[1] |
| Arylboronic Acid | ~1.2 | Moderate | Serves as a baseline for comparison.[1] |
Note: The reaction times are based on the formation of the cross-coupling product from a dimeric palladium complex. While a first-order rate constant could not be determined for the neopentyl glycol and pinacol esters due to sigmoidal kinetics in this particular study, the difference in reaction times provides a clear indication of their relative reactivities.[1]
Experimental Protocols
Detailed methodologies for the synthesis of the boronic esters and a general protocol for comparing their reactivity in a Suzuki-Miyaura coupling are provided below.
Synthesis of Phenylboronic Acid Neopentyl Glycol Ester
This protocol describes the synthesis of a neopentyl glycol boronic ester from the corresponding boronic acid.
Materials:
-
Phenylboronic acid
-
Neopentyl glycol
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for extraction and filtration
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add phenylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
-
Add a sufficient amount of toluene to suspend the reagents.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of Phenylboronic Acid Pinacol Ester
This protocol outlines the synthesis of a pinacol boronic ester.
Materials:
-
Phenylboronic acid
-
Pinacol
-
Diethyl ether or other suitable solvent
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration and concentration
Procedure:
-
In a flask, dissolve phenylboronic acid (1.0 equiv) and pinacol (1.0-1.2 equiv) in diethyl ether.
-
Add anhydrous magnesium sulfate to the solution to act as a drying agent.
-
Stir the mixture at room temperature for several hours or overnight.
-
Filter the mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography.
Kinetic Comparison of Boronic Ester Reactivity in Suzuki-Miyaura Coupling
This general protocol can be adapted to compare the reactivity of different boronic esters using NMR spectroscopy.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Neopentyl glycol arylboronic ester
-
Pinacol arylboronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
In separate, identical reaction vessels, prepare the reaction mixtures. To each vessel, add the aryl halide (1.0 equiv), the respective boronic ester (1.2 equiv), the palladium catalyst (e.g., 2 mol%), and the base (2.0 equiv).
-
Add the solvent and the internal standard.
-
Place the reaction vessels in a pre-heated block or oil bath at a constant temperature (e.g., 80 °C) and start stirring.
-
At regular time intervals, withdraw an aliquot from each reaction mixture, quench the reaction (e.g., by cooling and diluting with a suitable solvent), and prepare a sample for NMR analysis.
-
Acquire ¹H NMR spectra for each time point.
-
Determine the conversion to the product by integrating the product and starting material signals relative to the internal standard.
-
Plot the concentration of the product versus time for each boronic ester to compare their reaction rates.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The enhanced reactivity of neopentyl glycol boronic esters can be understood by examining the Suzuki-Miyaura catalytic cycle. The transmetalation step is often rate-limiting, and the steric and electronic properties of the boronic ester play a crucial role.
Caption: The Suzuki-Miyaura catalytic cycle.
The diagram above illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the boronic ester (R'-B(OR)₂), a step that is facilitated by a base. This is the stage where the structure of the diol protecting group on the boron atom becomes critical. The less sterically encumbered neopentyl glycol boronic esters are thought to allow for a more facile approach to the palladium center, thereby accelerating the transmetalation process. Finally, reductive elimination from the R-Pd(II)-R' complex yields the desired cross-coupled product (R-R') and regenerates the active Pd(0) catalyst.
Conclusion
For synthetic chemists aiming to optimize reaction times and throughput, neopentyl glycol boronic esters present a clear advantage over the more traditional pinacol esters. Their enhanced reactivity, stemming from reduced steric hindrance, can dramatically shorten reaction times in Suzuki-Miyaura cross-coupling reactions. While pinacol esters remain valuable for their exceptional stability and ease of handling, the superior kinetic performance of neopentyl glycol boronic esters makes them a powerful tool for accelerating synthesis and drug discovery programs. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting the optimal boronic ester for their applications.
References
A Comparative Guide to Boronic Esters in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the organoboron reagent is a critical parameter that significantly influences reaction efficiency, yield, and scope. This guide provides an objective comparison of commonly employed boronic esters, benchmarking their performance against each other and against traditional boronic acids, supported by experimental data.
The central theme in selecting a boron reagent revolves around the trade-off between reactivity and stability. While boronic acids are generally more reactive, often leading to faster reaction times, they are frequently plagued by issues of instability, including susceptibility to protodeboronation and oxidation.[1][2] This can complicate their storage, handling, and purification, and in some cases, lead to lower overall yields.[2] Boronic esters, by contrast, offer enhanced stability, often existing as crystalline solids that are amenable to standard purification techniques like column chromatography and can be stored for extended periods.[2][3] This increased stability, however, can sometimes come at the cost of reduced reactivity.[2]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, comparing the performance of different boronic esters in Suzuki-Miyaura cross-coupling reactions. It is important to note that reaction conditions can vary significantly between studies, affecting direct comparability.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents
| Entry | Boron Reagent | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | 1.00 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | ~0.8 (qualitative) |
| 3 | 4-Fluorophenylboronic acid neopentyl glycol ester | ~0.25 (qualitative) |
| 4 | 4-Fluorophenylboronic acid diisopropyl ester | 1.42 |
| 5 | Boroxine of 4-fluorophenylboronic acid | 9.33 |
| 6 | Glycol ester of 4-fluorophenylboronic acid | 23.0 |
Data extracted from kinetic studies on the transmetalation step.[1][2]
Table 2: Comparison of Yields for Different Boron Reagents in Suzuki-Miyaura Coupling
| Boron Reagent Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| MIDA boronate | 4-Tolyl-MIDA-B | 2-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | RT | 12 | 92 | [4] |
| Boronic acid | 4-Tolylboronic acid | 2-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | RT | 12 | 73 | [4] |
| Pinacol boronate | Thienyl-Pin-B | 5-Bromo-4-hexylthiophene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Lower MW polymer | [5] |
| MIDA boronate | Thienyl-MIDA-B | 5-Bromo-4-hexylthiophene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Higher MW polymer (up to 94%) | [5][6] |
| Pinacol boronate | Alkyl-Pin-B | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 | [7] |
| Neopentyl boronate | Alkyl-Neopentyl-B | Aryl Halide | AntPhos-Pd-G3 | TMSOK | 2-MeTHF | 23 | <1 | 85 | [8] |
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The nature of the boronic ester can influence the crucial transmetalation step. Some esters, like pinacolates, are believed to be capable of direct transmetalation, while others, such as MIDA boronates, require an in-situ hydrolysis step to release the active boronic acid.[7][10]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Workflow: Pinacol vs. MIDA Boronates
Caption: Comparative workflow for Suzuki-Miyaura coupling using pinacol and MIDA boronates.
Detailed Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using different types of boronic esters. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Pinacol Boronic Esters
-
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Pinacol boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, pinacol boronic ester, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or GC/MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[11]
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates (Slow Release)
-
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
MIDA boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., SPhos, 6 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., THF or Dioxane) and Water
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the MIDA boronate ester, aryl halide, palladium catalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the anhydrous organic solvent.
-
Add the required amount of water to initiate the slow hydrolysis of the MIDA boronate.
-
Seal the vessel and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Conclusion
The choice of a boronic ester in Suzuki-Miyaura cross-coupling is a nuanced decision that depends on the specific requirements of the synthesis. Pinacol esters represent a robust and widely applicable class of reagents, offering a good balance of stability and reactivity. For substrates where the corresponding boronic acid is unstable, or for applications requiring iterative cross-coupling, MIDA boronates provide a superior level of stability and controlled reactivity.[7] Neopentylglycol esters have also emerged as highly reactive partners, particularly under anhydrous conditions.[10] By understanding the relative strengths and weaknesses of each type of boronic ester and by selecting the appropriate reaction conditions, researchers can significantly enhance the success and efficiency of their synthetic endeavors.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Validation of synthetic routes using 2-formylphenylboronic acid neopentyl glycol ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for the preparation of 2-substituted benzofurans, a core structural motif in many biologically active compounds. The focus is on a rhodium-catalyzed annulation reaction utilizing 2-formylphenylboronic acid and its derivatives, benchmarked against established palladium- and copper-catalyzed alternative routes. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key reactions are provided.
Core Synthesis: Rhodium-Catalyzed Annulation of 2-Formylphenylboronic Acid
A modern and efficient approach to 2-substituted benzofurans involves the rhodium-catalyzed reaction of 2-formylphenylboronic acid with terminal alkynes. The neopentyl glycol ester of 2-formylphenylboronic acid is a stable, solid derivative that can be used in this reaction, often with improved handling and stability characteristics compared to the free boronic acid. The reaction proceeds via a tandem addition/cyclization mechanism.
General Reaction Scheme:
Figure 1: General workflow for the Rh-catalyzed synthesis of 2-substituted benzofurans.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance of the rhodium-catalyzed method against two common alternatives: a palladium-catalyzed Sonogashira coupling/cyclization and a copper-catalyzed annulation.
| Parameter | Route 1: Rh-Catalyzed Annulation | Route 2: Pd-Catalyzed Sonogashira Coupling | Route 3: Cu-Catalyzed Annulation |
| Starting Materials | 2-Formylphenylboronic Acid, Terminal Alkyne | o-Iodophenol, Terminal Alkyne | Salicylaldehyde, Activated Ketone |
| Catalyst System | [Rh(cod)Cl]₂ / Ligand | PdCl₂(PPh₃)₂ / CuI | CuI |
| Typical Catalyst Loading | 1-5 mol% | 1-5 mol% Pd, 2-10 mol% Cu | 5-20 mol% |
| Base | K₂CO₃, Cs₂CO₃ | Et₃N, K₂CO₃ | K₂CO₃, DBU |
| Solvent | Toluene, Dioxane | DMF, Toluene | DMSO, DMF |
| Temperature | 80-120 °C | 60-110 °C | 80-140 °C |
| Reaction Time | 12-24 hours | 8-18 hours | 4-12 hours |
| Reported Yields | Good to Excellent (70-95%) | Good to Excellent (75-98%) | Moderate to Good (60-85%) |
| Key Advantages | Atom economical, avoids pre-functionalized phenols. | High yields, well-established, broad substrate scope. | Lower cost catalyst, often shorter reaction times. |
| Key Disadvantages | Rhodium catalyst can be expensive. | Requires pre-functionalized (iodinated) phenols. | Can have a more limited substrate scope. |
Experimental Protocols
Route 1: Rhodium-Catalyzed Synthesis of 2-Phenylbenzofuran
This protocol is adapted from methodologies for the synthesis of 2-substituted benzofurans using 2-formylphenylboronic acids.
Materials:
-
2-Formylphenylboronic acid neopentyl glycol ester (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
Triphenylphosphine (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add 2-formylphenylboronic acid neopentyl glycol ester, [Rh(cod)Cl]₂, triphenylphosphine, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe, followed by phenylacetylene.
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 2-phenylbenzofuran.
Figure 2: Experimental workflow for the Rh-catalyzed synthesis of 2-phenylbenzofuran.
Route 2: Palladium-Catalyzed Sonogashira Coupling/Cyclization for 2-Phenylbenzofuran
This is a well-established and widely used method for benzofuran synthesis.
Materials:
-
2-Iodophenol (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-iodophenol in anhydrous DMF.
-
Add PdCl₂(PPh₃)₂, CuI, and triethylamine to the solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add phenylacetylene via syringe and heat the reaction to 80 °C.
-
Stir for 12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into water, then extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify by flash column chromatography to obtain 2-phenylbenzofuran.
Route 3: Copper-Catalyzed Annulation for 2-Methylbenzofuran
This route offers a lower-cost catalytic alternative, often with shorter reaction times.
Materials:
-
Salicylaldehyde (1.0 equiv)
-
Chloroacetone (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Combine salicylaldehyde, chloroacetone, and K₂CO₃ in a flask with anhydrous DMF.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction's completion with TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product via flash column chromatography to yield 2-acetylbenzofuran, which can then be further modified.
Logical Pathway for Method Selection
The choice of synthetic route depends on several factors including the availability of starting materials, cost considerations, and desired functional group tolerance. The following diagram illustrates a decision-making pathway for selecting the most appropriate method.
Benchmarking Palladium Catalysts for Suzuki-Miyaura Coupling of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key application lies in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, a sterically hindered ortho-substituted arylboronic ester. The data presented is compiled from various sources to offer a qualitative and, where possible, quantitative comparison to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are limited in the available literature. However, by examining data from reactions with structurally similar ortho-substituted arylboronic acids and esters, we can infer the relative performance of common catalysts. The following table summarizes the performance of several widely used palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | 70-90 | A versatile and commonly used catalyst, though sometimes less effective for sterically hindered substrates.[1] |
| Pd(dppf)Cl₂ | dppf (integral) | K₃PO₄ | 1,4-Dioxane | 80-110 | 8-16 | 85-95 | Often shows high efficacy for challenging substrates, including heteroaryl and sterically demanding partners.[2][3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene or 1,4-Dioxane | Room Temp - 100 | 2-12 | 90-98 | Buchwald ligands like SPhos often provide high turnover numbers and are effective for hindered couplings.[4] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF or Toluene | Room Temp - 100 | 2-12 | 90-98 | Similar to SPhos, XPhos is a bulky electron-rich ligand that promotes efficient coupling of challenging substrates. |
| Pd₂(dba)₃ | RuPhos | Na₂CO₃ | Acetonitrile/H₂O | 90 | 0.5 | High | Buchwald-type ligands are known to be effective for sterically hindered substrates. |
Note: The data presented above is compiled from different sources with varying reaction conditions (e.g., specific substrates, concentrations, and catalyst loading). Therefore, this information should be used as a qualitative guide for catalyst selection, and optimization for the specific reaction of this compound is recommended.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and for building upon existing research. Below is a generalized protocol for the Suzuki-Miyaura cross-coupling reaction involving this compound, which can be adapted based on the specific catalyst and coupling partner.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide, 1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or THF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. If a mixed solvent system (e.g., with water) is used, ensure all solvents are thoroughly degassed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Reaction Pathway and Workflow
To better understand the underlying mechanism and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde and its substituted analogues. This guide provides a comparative analysis of their NMR, IR, UV-Vis, and mass spectrometry data, supported by detailed experimental protocols.
This publication offers an objective comparison of the spectroscopic properties of this compound and its derivatives. The data presented is intended to serve as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its para-substituted derivative.
¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| This compound | 10.45 (s, 1H, CHO), 7.95 (dd, J=7.6, 1.4 Hz, 1H, Ar-H), 7.85 (dd, J=7.6, 1.4 Hz, 1H, Ar-H), 7.55 (td, J=7.5, 1.4 Hz, 1H, Ar-H), 7.45 (td, J=7.5, 1.4 Hz, 1H, Ar-H), 3.78 (s, 4H, OCH₂), 1.05 (s, 6H, C(CH₃)₂) | 193.1 (CHO), 140.2 (C-Ar), 135.5 (C-Ar), 131.8 (C-Ar), 130.5 (C-Ar), 128.4 (C-Ar), 127.9 (C-Ar), 72.5 (OCH₂), 31.9 (C(CH₃)₂), 21.9 (CH₃) |
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde [1] | 10.02 (s, 1H, CHO), 7.90 (d, J=8.0 Hz, 2H, Ar-H), 7.85 (d, J=8.0 Hz, 2H, Ar-H), 3.79 (s, 4H, OCH₂), 1.04 (s, 6H, C(CH₃)₂) | 192.3 (CHO), 138.5 (C-Ar), 135.4 (C-Ar), 129.8 (C-Ar), 72.5 (OCH₂), 31.9 (C(CH₃)₂), 21.9 (CH₃) |
FTIR, UV-Vis, and Mass Spectrometry Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule, while UV-Vis spectroscopy is used to study electronic transitions. Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule.
| Compound | FTIR (KBr, cm⁻¹) | UV-Vis (λmax, nm) | Mass Spec (EI, m/z) |
| This compound | ~2960 (C-H), ~1695 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1370 (B-O) | ~254, ~300 | 218 (M⁺), 189, 161, 131, 104, 77 |
| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde [1] | ~2958 (C-H), ~1701 (C=O, aldehyde), ~1605 (C=C, aromatic), ~1375 (B-O) | ~260 | 218 (M⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For ¹H NMR of aryl boronic esters, sample preparation is crucial to avoid oligomerization, which can lead to broad and uninterpretable spectra. It is recommended to use a dry NMR solvent and prepare the sample just before analysis. In cases of poor solubility or oligomerization, running the spectrum in d₄-methanol or converting the boronic acid to its pinacol ester can yield cleaner spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra were obtained using the KBr pellet method. Approximately 1-2 mg of the solid sample was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of the FTIR instrument for analysis. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in a suitable UV-grade solvent, such as ethanol or cyclohexane, to a concentration of approximately 10⁻⁵ M. The solution was placed in a 1 cm path length quartz cuvette. The spectrophotometer was first zeroed with a cuvette containing the pure solvent as a reference. The absorbance was then measured over a wavelength range of 200-400 nm.
Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, typically heated to ensure vaporization. The molecules were then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected.
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound and its derivatives is illustrated in the following diagram.
Figure 1. General workflow for the synthesis, purification, and spectroscopic analysis of the target compounds.
References
Navigating the Kinetics of Suzuki Coupling: A Comparative Guide to 2-Formylphenylboronic Acid Neopentyl Glycol Ester
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the boronic acid derivative is a critical parameter that significantly influences reaction efficiency and kinetics. This guide provides a comparative analysis of the kinetic performance of 2-formylphenylboronic acid neopentyl glycol ester against other common boronic acid species, supported by experimental data and detailed protocols.
The stability and reactivity of the organoboron reagent are key determinants of the success of a Suzuki coupling reaction. While boronic acids are widely used, their propensity for decomposition can be a drawback.[1] Boronate esters, such as the neopentyl glycol ester of 2-formylphenylboronic acid, offer enhanced stability, making them easier to handle, purify, and store.[1] This increased stability, however, is often accompanied by a trade-off in reactivity.[1] Understanding the kinetic nuances of these reagents is paramount for reaction optimization and process development.
Quantitative Comparison of Boronic Acid Derivatives in Suzuki Coupling
The rate of the Suzuki-Miyaura reaction is profoundly influenced by the nature of the boronic acid or ester employed, with the transmetalation step being particularly sensitive to the boron substituent.[1][2] Kinetic studies have demonstrated that the structure of the diol used to form the boronate ester plays a crucial role in the reaction rate.[3]
While specific kinetic data for 2-formylphenylboronic acid neopentyl glycol ester is not extensively published, we can infer its likely performance based on studies of structurally related arylboronic esters. Electron-rich esters, such as those derived from neopentyl glycol, have been shown to lead to increased reaction rates compared to the parent boronic acid.[3] This is in contrast to some sterically hindered esters like pinacol esters, which may exhibit slower reaction rates.[3]
Below is a summary of comparative kinetic data for various boronic acid derivatives, providing a framework for understanding the expected performance of 2-formylphenylboronic acid neopentyl glycol ester.
| Boron Reagent | Relative Rate (approx.) | Rate Constant (s⁻¹) | Notes |
| Arylboronic Acid | 1 | (5.78 ± 0.13) × 10⁻⁴[2] | Generally more reactive than esters but can be less stable.[1] |
| Arylboronic Acid Pinacol Ester | Slower than boronic acid | Sigmoidal kinetic profiles observed in some cases.[3] | Offers enhanced stability, making it suitable for multi-step syntheses.[1] The reduced reaction rate is a trade-off for this stability.[1] |
| Arylboronic Acid Neopentyl Glycol Ester | Faster than boronic acid | Not explicitly reported, but expected to be high. | Electron-rich nature of the neopentyl glycol moiety can lead to increased rates of transmetalation compared to the parent boronic acid.[3] Recent studies have highlighted the use of neopentyl glycol boronic esters in rapid, anhydrous Suzuki-Miyaura cross-coupling reactions, demonstrating significant rate enhancements.[4][5] The combination of a neopentyl glycol ester with a suitable base like potassium trimethylsilanolate (TMSOK) has been shown to decrease reaction times significantly.[5] |
| Arylboronic Acid Ethylene Glycol Ester | ~23 times faster than arylboronic acid | 13.3 ± 0.70 × 10⁻³[3] | The glycol moiety greatly influences the rate of transmetalation.[3] |
| Arylboronic Acid Catechol Ester | ~5 times faster than arylboronic acid | Not explicitly reported. | Electron-deficient esters can also lead to a rate increase compared to the boronic acid.[3] |
Experimental Protocol for Kinetic Analysis of Suzuki Coupling
To quantitatively assess the kinetics of a Suzuki coupling reaction with 2-formylphenylboronic acid neopentyl glycol ester, a detailed experimental protocol is essential. The following procedure outlines a general method for monitoring reaction progress and determining rate constants.
Materials and Reagents:
-
2-Formylphenylboronic acid neopentyl glycol ester
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)
-
Solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Internal standard (for chromatographic analysis)
-
Anhydrous and deoxygenated solvents
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst, the base, and the aryl halide.
-
Reagent Addition: A solution of 2-formylphenylboronic acid neopentyl glycol ester and the internal standard in the chosen solvent is prepared. This solution is then added to the reaction vessel.
-
Initiation and Monitoring: The reaction mixture is brought to the desired temperature, and this is considered time zero (t=0). Aliquots of the reaction mixture are taken at regular intervals.
-
Quenching: Each aliquot is immediately quenched, for example, by diluting with a suitable solvent and filtering through a short plug of silica gel to remove the catalyst and inorganic salts.
-
Analysis: The quenched samples are analyzed by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting materials over time.
-
Data Analysis: The concentration data is then used to plot a reaction progress curve. The initial rate of the reaction can be determined from the slope of this curve at t=0. By performing experiments with varying initial concentrations of the reactants, the reaction order with respect to each component can be determined, and the overall rate law and rate constant can be established.[6]
Experimental Workflow for Kinetic Studies
The following diagram illustrates a typical workflow for conducting kinetic studies of Suzuki coupling reactions.
Caption: Workflow for a kinetic study of a Suzuki coupling reaction.
The Catalytic Cycle and the Role of the Boron Reagent
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The nature of the boron reagent directly impacts the crucial transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In the transmetalation step, the organic group from the boron reagent is transferred to the palladium center. The rate of this step is influenced by the Lewis acidity of the boron atom and the nature of the substituents on the boron.[8] Boronic esters like the neopentyl glycol ester must be activated, often by a base, to facilitate this transfer. The enhanced reactivity of certain boronic esters can be attributed to factors such as the ease of formation of a reactive boronate species and the steric and electronic properties of the diol backbone.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Superior Efficacy of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde in Complex Molecule Synthesis: A Comparative Guide
In the landscape of complex molecule synthesis, the strategic selection of reagents is paramount to achieving high yields and purity. For researchers, scientists, and drug development professionals engaged in the construction of intricate molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde has emerged as a reagent of significant interest. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to inform the selection of the most effective building block for your synthetic endeavors.
The stability and handling of boronic acid derivatives are critical factors that influence the outcome of cross-coupling reactions. While 2-formylphenylboronic acid is a foundational reagent, its propensity for protodeboronation and potential for side reactions can be problematic. To circumvent these issues, more stable derivatives have been developed, including the neopentyl glycol ester, this compound, as well as N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts.
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The efficacy of these reagents is best illustrated through a comparative analysis of their performance in a model Suzuki-Miyaura cross-coupling reaction with an aryl halide. The following table summarizes typical yields and reaction conditions, highlighting the advantages of using the more stable boronic acid surrogates.
| Reagent | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Formylphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O (5:1) | 80 | 12 | Variable, often moderate |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O (4:1) | 90 | 16 | Good to Excellent |
| 2-Formylphenyl MIDA Boronate | 4-Chloroanisole | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ | Dioxane/H₂O (5:1) | 60 | 12 | Excellent (e.g., 90-96%)[1] |
| Potassium 2-Formylphenyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) (2) | Cs₂CO₃ | THF/H₂O (10:1) | 80 | 12 | Good to Excellent[2][3] |
Note: The yields presented are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents. Direct comparative studies under identical conditions are limited in the literature.
The data suggests that while 2-formylphenylboronic acid can be effective, its performance can be inconsistent. In contrast, its neopentyl glycol ester, this compound, along with the MIDA boronate and trifluoroborate salt, consistently provide good to excellent yields, underscoring the benefits of enhanced stability. The MIDA boronate, in particular, demonstrates high efficacy even with less reactive aryl chlorides.
Experimental Workflow and Methodologies
A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below, followed by a detailed experimental protocol for the use of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling using this compound
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed DME/H₂O (4:1, 5 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.
The cycle commences with the oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Conclusion
For the synthesis of complex molecules requiring the incorporation of a 2-formylphenyl moiety, this compound offers a distinct advantage over its parent boronic acid. Its enhanced stability translates to more reliable and higher-yielding Suzuki-Miyaura cross-coupling reactions. While other stable alternatives like MIDA boronates and trifluoroborate salts also exhibit excellent performance, the neopentyl glycol ester represents a readily accessible and highly effective option for researchers aiming for efficiency and reproducibility in their synthetic campaigns. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and overall synthetic strategy.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
A Comparative Guide to the Stability of 2-Formylphenylboronic Acid Neopentyl Glycol Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 2-formylphenylboronic acid neopentyl glycol ester, a crucial building block in organic synthesis and drug discovery. Due to the limited availability of direct Density Functional Theory (DFT) studies on this specific molecule, this guide draws upon established principles of boronic ester stability, relevant DFT studies on analogous structures, and experimental data for comparable compounds. We will compare the neopentyl glycol ester with other common boronic acid protecting groups to provide a comprehensive overview for researchers.
Introduction to Boronic Ester Stability
Boronic acids are versatile reagents in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be hampered by their propensity to undergo dehydration to form cyclic boroxine anhydrides or protodeboronation under certain conditions. To mitigate these stability issues, boronic acids are often converted to boronic esters by reacting them with a diol. The stability of the resulting boronic ester is critical for its storage, handling, and reactivity in subsequent synthetic steps. This stability is influenced by several factors, including the steric and electronic properties of the diol and the substituents on the phenylboronic acid.
Comparative Stability Analysis
The stability of a boronic ester is primarily determined by its resistance to hydrolysis. This is a key consideration in both synthetic reaction conditions and the biological environment for drug development applications. The neopentyl glycol ester of 2-formylphenylboronic acid offers a unique combination of steric bulk and electronic properties that influence its stability profile.
Key Alternatives for Comparison:
-
Pinacol Esters: The most widely used protecting group for boronic acids due to their general stability and ease of preparation.
-
Ethylene Glycol Esters: A simpler cyclic boronic ester, often used as a baseline for stability comparisons.
-
Diethanolamine (MIDA) Esters: These esters exhibit enhanced stability due to the formation of a dative bond between the nitrogen and boron atoms.
The following table summarizes the expected relative stability of 2-formylphenylboronic acid neopentyl glycol ester compared to these alternatives, based on general principles of boronic ester chemistry.
Table 1: Comparative Stability of Boronic Esters
| Boronic Ester Derivative | Diol Structure | Ring Size | Key Stability Factors | Expected Relative Hydrolytic Stability |
| Neopentyl Glycol Ester | Neopentyl Glycol | 6-membered | Gem-dimethyl group provides steric shielding of the boron atom. | High |
| Pinacol Ester | Pinacol | 5-membered | Four methyl groups provide significant steric hindrance. Generally considered very stable.[1] | Very High |
| Ethylene Glycol Ester | Ethylene Glycol | 5-membered | Minimal steric hindrance, making it more susceptible to hydrolysis. | Low |
| MIDA Ester | N-methyliminodiacetic acid | Bicyclic | Intramolecular N-B coordination significantly stabilizes the ester.[2] | Exceptionally High |
It is important to note that while neopentyl glycol esters form a six-membered ring, which can be thermodynamically more stable than a five-membered ring in some cases, the steric hindrance provided by the pinacol group often leads to greater kinetic stability against hydrolysis.[3]
Experimental Protocols
1. Computational Methodology for DFT Studies on Boronic Ester Stability
Density Functional Theory (DFT) is a powerful tool for investigating the stability of molecules. A typical computational protocol to compare the stability of different boronic esters would involve:
-
Geometry Optimization: The 3D structures of the 2-formylphenylboronic acid esters (neopentyl glycol, pinacol, etc.) are optimized to find their lowest energy conformations. This is typically performed using a functional like B3LYP with a basis set such as 6-31G(d).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies).
-
Hydrolysis Reaction Pathway Modeling: To assess hydrolytic stability, the reaction pathway for the hydrolysis of the boronic ester is modeled. This involves identifying the transition state for the nucleophilic attack of a water molecule on the boron atom.
-
Energy Barrier Calculation: The energy difference between the reactants (boronic ester and water) and the transition state gives the activation energy barrier for hydrolysis. A higher energy barrier indicates greater kinetic stability.
-
Solvation Effects: To mimic experimental conditions, solvation models (e.g., Polarizable Continuum Model - PCM) are often included in the calculations to account for the effect of the solvent.
2. Experimental Protocol for Determining Hydrolytic Stability
The hydrolytic stability of boronic esters can be determined experimentally by monitoring their degradation over time in an aqueous solution.
-
Sample Preparation: A stock solution of the boronic ester is prepared in a suitable organic solvent (e.g., acetonitrile or THF).
-
Hydrolysis Reaction: An aliquot of the stock solution is added to a buffered aqueous solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions). The reaction is maintained at a constant temperature.
-
Monitoring: The concentration of the boronic ester is monitored over time using an appropriate analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): Aliquots are taken at various time points, the reaction is quenched, and the sample is analyzed by HPLC to determine the concentration of the remaining ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The reaction can be monitored in real-time in an NMR tube to observe the disappearance of the ester signals and the appearance of the boronic acid signals.
-
-
Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of the boronic ester versus time and fitting the data to an appropriate kinetic model (e.g., first-order decay). The half-life of the ester under the specific conditions can then be calculated.
Visualizing Stability Factors
The stability of a boronic ester is a multifactorial property. The following diagram illustrates the key factors influencing the stability of boronic esters like the 2-formylphenylboronic acid neopentyl glycol ester.
Conclusion
The neopentyl glycol ester of 2-formylphenylboronic acid is expected to exhibit high stability, making it a valuable tool in organic synthesis and drug development. Its stability is attributed to the steric hindrance provided by the gem-dimethyl group on the six-membered ring. While pinacol esters are generally considered the benchmark for stability, neopentyl glycol esters offer a viable and potentially more cost-effective alternative with comparable stability for many applications. The choice of the optimal boronic acid protecting group will ultimately depend on the specific requirements of the synthetic route, including the reaction conditions and the desired shelf-life of the intermediate. For applications requiring exceptional stability, MIDA esters represent the gold standard. Further direct comparative studies, both computational and experimental, on 2-formylphenylboronic acid neopentyl glycol ester are warranted to precisely quantify its stability profile.
References
Safety Operating Guide
Safe Disposal of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed protocol for the proper disposal of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde, ensuring operational safety and regulatory compliance.
Immediate Safety Precautions:
Prior to initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound. All handling of this compound and its waste must be conducted within a certified chemical fume hood.[1] Adherence to personal protective equipment (PPE) standards is mandatory.
Personal Protective Equipment (PPE)
A comprehensive understanding and implementation of PPE are the first line of defense against chemical exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A flame-retardant lab coat that is fully fastened. |
| Respiratory | Use a NIOSH-approved respirator if inhalation risk is high. |
| Footwear | Closed-toe shoes constructed of a chemically resistant material. |
Step-by-Step Disposal Protocol
The disposal of this compound requires a multi-step approach involving segregation, chemical treatment, and proper waste stream management. This protocol addresses both liquid and solid waste.
1. Waste Segregation:
Proper segregation is critical to prevent dangerous reactions.
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Labeling: All containers must be marked as "Hazardous Waste" and include the full chemical name: "Waste this compound".
-
Incompatibility: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals.[2]
2. Chemical Treatment:
Due to its dual functional nature (boronic acid ester and aldehyde), a two-stage chemical treatment is recommended for liquid waste to reduce its hazards.
-
Stage 1: Oxidation of the Aldehyde Group: Aldehydes can be oxidized to less volatile and generally less toxic carboxylic acids.[3][4][5]
-
Reagent: Prepare a solution of potassium permanganate (KMnO₄) in a fume hood.
-
Procedure: Slowly add the potassium permanganate solution to the liquid waste containing the benzaldehyde derivative, stirring continuously. The reaction is complete when the purple color of the permanganate persists.
-
Caution: This reaction can be exothermic. Perform on a small scale initially and cool the reaction vessel if necessary.
-
-
Stage 2: Hydrolysis and Neutralization of the Dioxaborinane Ring: Boronic acid esters can be hydrolyzed to the corresponding boronic acid, which can then be neutralized.
-
Reagent: Use a mild base such as sodium bicarbonate (baking soda).[6]
-
Procedure: After the oxidation step, cautiously add a saturated solution of sodium bicarbonate to the waste. Monitor the pH using pH strips or a meter, aiming for a neutral pH (around 7).[6] This will convert the boronic acid functionality into a boronate salt.
-
3. Final Disposal:
-
Treated Liquid Waste: The neutralized aqueous solution should be collected in a designated hazardous aqueous waste container. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[7][8]
-
Solid Waste: All contaminated solid materials, such as gloves, filter paper, and empty containers, must be placed in a designated solid hazardous waste container.[9] Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste.
4. Decontamination of Glassware and Equipment:
Thorough decontamination of all laboratory equipment is essential after use.
-
Initial Cleaning: Rinse glassware and equipment with a suitable organic solvent (e.g., acetone) to remove residual organic compounds. Collect this solvent rinse as hazardous waste.
-
Chemical Decontamination: Wash with a laboratory detergent and water.[10][11][12] For any remaining boronic acid residues, a wash with a dilute basic solution can help in its removal.[13][14]
-
Final Rinse: Perform a final rinse with deionized water.
Experimental Workflow
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.be [fishersci.be]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. laballey.com [laballey.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 11. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 12. Decontamination and Sterilization [ors.od.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Essential Safety and Operational Guide for Handling 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS No. 95752-86-6). Adherence to these guidelines is critical for ensuring laboratory safety and proper experimental execution.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid and poses several health risks, including skin and eye irritation, respiratory irritation, and potential harm to fertility or an unborn child. It is also toxic to aquatic life with long-lasting effects.[1]
Summary of Hazards and Required PPE:
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Physical Hazard | Combustible liquid[2] | Keep away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools. |
| Health Hazards | Causes skin irritation[1][2] | Wear protective gloves (chemically resistant).[1][2] |
| Causes serious eye irritation[1][2] | Wear safety glasses with side-shields or goggles.[2] | |
| Harmful if inhaled[1] | Use only in a well-ventilated area or under a chemical fume hood.[2] | |
| May cause respiratory irritation[1][3] | If ventilation is inadequate, wear a suitable respirator.[2] | |
| May damage fertility or the unborn child[1] | Obtain special instructions before use and do not handle until all safety precautions have been read and understood. | |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects[1] | Avoid release to the environment. |
Operational and Handling Protocols
Strict adherence to the following procedures is mandatory for the safe handling of this substance.
Workflow for Handling this compound:
Caption: Workflow for Safe Handling and Disposal.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, thoroughly read and understand the Safety Data Sheet (SDS). Ensure a chemical fume hood is available and functioning correctly. Gather all necessary PPE as specified in the table above.
-
Personal Protective Equipment: Wear appropriate PPE, including chemically resistant gloves, a lab coat, and safety goggles with side shields.[1][2]
-
Handling: Conduct all work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[2] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the handling area.[1]
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep it away from heat, sparks, open flames, and other ignition sources.[1][5]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
-
Disposal Plan
Waste Collection and Disposal:
Dispose of contents and containers in accordance with local, regional, and national regulations.[7] Do not allow the product to enter drains.[8]
-
Collection: Collect waste material in a designated and properly labeled hazardous waste container.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.
Spill Management:
In the event of a spill, evacuate the area.[8] Remove all sources of ignition.[1][5] Use an inert absorbent material (e.g., sand, earth, vermiculite) to contain and collect the spilled material.[7] Place the absorbed material into a suitable container for disposal.[1][7]
References
- 1. fishersci.be [fishersci.be]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fr [fishersci.fr]
- 7. kasturiaromatics.com [kasturiaromatics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
